4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNUFYUIFSEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443674 | |
| Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80240-40-0 | |
| Record name | 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80240-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel heterocyclic compound, 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. This compound is of significant interest within medicinal chemistry due to the prevalence of the 1,2,4-triazole core in a variety of pharmacologically active agents. The introduction of a 4-fluorophenyl substituent may enhance biological activity and pharmacokinetic properties. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous structures found in the scientific literature.
Proposed Synthesis Pathway
The proposed synthesis of this compound is envisioned as a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired triazolone ring. This approach is a well-established method for the synthesis of related 1,2,4-triazole derivatives.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are detailed, step-by-step procedures for the proposed synthesis and characterization of this compound.
Synthesis of 1-(4-Fluorophenyl)thiosemicarbazide (Intermediate)
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Reaction Setup: To a solution of 4-fluorophenyl isothiocyanate (1 equivalent) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.
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Reaction Conditions: The reaction mixture is to be refluxed for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude 1-(4-fluorophenyl)thiosemicarbazide. Further purification can be achieved by recrystallization from ethanol.
Synthesis of this compound (Final Product)
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Reaction Setup: The synthesized 1-(4-fluorophenyl)thiosemicarbazide (1 equivalent) is to be dissolved in an aqueous solution of sodium hydroxide (2M, 15 mL).
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Reaction Conditions: The solution is cooled in an ice bath, and hydrogen peroxide (30% w/v, 1.5 equivalents) is added dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours.
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Work-up and Purification: The reaction mixture is then acidified with dilute hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Characterization
The structure of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques. The expected data, based on analogous compounds, are summarized below.
Predicted Characterization Data
| Technique | Expected Data |
| Melting Point | Expected to be in the range of 200-250 °C, characteristic of related triazole compounds. |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1220 (C-F stretch). |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, NH), δ ~8.0 (s, 1H, triazole C-H), δ 7.3-7.5 (m, 4H, Ar-H). |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C=O), δ ~160 (d, J=245 Hz, C-F), δ ~145 (triazole C-H), δ ~130 (d, J=9 Hz, Ar-C), δ ~125 (Ar-C), δ ~116 (d, J=23 Hz, Ar-C). |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at approximately 194.06. |
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide presents a feasible and detailed methodology for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for analogous 1,2,4-triazole systems. The outlined experimental protocols and predicted characterization data provide a solid foundation for researchers to undertake the synthesis and structural elucidation of this novel compound. Further studies will be necessary to fully evaluate its physicochemical properties and potential biological activities.
An In-depth Spectroscopic Analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a comprehensive overview of the spectroscopic analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed analysis of its close structural analog, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and provides expert predictions for the spectral characteristics of the target fluoro-compound. This paper includes detailed experimental protocols for key spectroscopic techniques—FT-IR, NMR, and Mass Spectrometry—and summarizes quantitative data in structured tables. Methodological workflows are visualized using Graphviz diagrams to ensure clarity for researchers in the field.
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in the development of therapeutic agents, recognized for a wide array of biological activities. The substitution on the triazole ring system significantly influences the molecule's pharmacological profile. The target of this guide, this compound, incorporates a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, confirming molecular structure and purity.
This guide provides the necessary spectroscopic framework for researchers working with this compound. The analysis is primarily based on the detailed spectral data available for the analogous compound, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, with predictions made for the fluoro-derivative based on established principles of spectroscopy.[1]
Predicted and Analog-Based Spectroscopic Data
The following sections detail the expected spectroscopic signatures for this compound. The quantitative data presented is from its chloro-analog, which serves as a robust reference point.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring and the N-H proton of the triazole ring. The key difference for the fluoro-compound compared to the chloro-analog will be the presence of hydrogen-fluorine (H-F) coupling.
¹³C-NMR (Carbon NMR) Analysis: The carbon NMR will reveal the number of unique carbon environments. For the fluoro-compound, the signals for the carbon atoms of the fluorophenyl ring will exhibit characteristic splitting due to carbon-fluorine (C-F) coupling, which is a definitive feature.
Table 1: NMR Spectroscopic Data of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one and Predictions for the Fluoro-Analog [1]
| Analysis | Data for 4-(4-Chlorophenyl) Analog (DMSO-d₆) [1] | Predicted Data for 4-(4-Fluorophenyl) Analog (DMSO-d₆) |
| ¹H-NMR | δ 12.00 (s, 1H, NH) | ~ δ 12.0 (s, 1H, NH) |
| δ 8.12 (s, 1H, C5-H) | ~ δ 8.1-8.2 (s, 1H, C5-H) | |
| δ 7.90–7.94 (d, 2H, Ar-H) | ~ δ 7.9-8.0 (m, 2H, Ar-H ortho to N) | |
| δ 7.46–7.50 (d, 2H, Ar-H) | ~ δ 7.3-7.4 (m, 2H, Ar-H ortho to F) | |
| ¹³C-NMR | δ 152.17 (C=O) | ~ δ 152 (C=O) |
| δ 136.72, 136.66 (Ar-C) | ~ δ 160-164 (d, ¹JCF, C-F), ~ δ 130-135 (Ar-C) | |
| δ 128.84, 128.77 (Ar-CH) | ~ δ 120-125 (d, ²JCF, Ar-CH) | |
| δ 119.26 (Ar-CH) | ~ δ 115-117 (d, ³JCF, Ar-CH) |
Predictions are based on typical chemical shift and coupling constant values for fluorophenyl groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Key FT-IR Absorption Bands (KBr Pellet) [1]
| Vibrational Mode | Data for 4-(4-Chlorophenyl) Analog (cm⁻¹) [1] | Predicted Data for 4-(4-Fluorophenyl) Analog (cm⁻¹) |
| N-H Stretching | 3433 | ~3400-3450 |
| C-H Stretching (Aromatic) | Not specified, typically ~3000-3100 | ~3000-3100 |
| C=O Stretching (Amide) | 1686 | ~1680-1695 |
| C=N, C=C Stretching | Not specified, typically ~1500-1650 | ~1500-1650 |
| C-F Stretching | N/A | ~1200-1250 (Strong) |
| C-Cl Stretching | Not specified, typically ~700-800 | N/A |
The most significant predicted difference is the appearance of a strong absorption band for the C-F stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV) [1]
| Analysis | Data for 4-(4-Chlorophenyl) Analog [1] | Predicted Data for 4-(4-Fluorophenyl) Analog |
| Molecular Formula | C₈H₆ClN₃O | C₈H₆FN₃O |
| Molecular Weight | 195.61 g/mol | 179.15 g/mol |
| Molecular Ion (M⁺) | m/z 195 (with M+2 isotope peak at 197) | m/z 179 |
| Key Fragments | m/z 125, 111 (Chlorophenyl fragments) | m/z 109, 95 (Fluorophenyl fragments) |
The molecular ion peak for the fluoro-compound is expected at m/z 179. Unlike the chloro-analog, it will not have a prominent M+2 isotope peak.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
General Workflow
The overall process for the characterization of a newly synthesized compound is outlined below.
Caption: General experimental workflow for compound synthesis and characterization.
Nuclear Magnetic Resonance (NMR)
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
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¹H-NMR Protocol:
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Acquire the spectrum with a 90° pulse.
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Set the spectral width to cover a range of 0-15 ppm.
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Use a relaxation delay of 2-5 seconds.
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Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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-
¹³C-NMR Protocol:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover a range of 0-200 ppm.
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Use a relaxation delay of 5-10 seconds.
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Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
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Process the data similarly to the ¹H spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: An FT-IR spectrometer equipped with a KBr press or an ATR (Attenuated Total Reflectance) accessory.
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KBr Pellet Protocol:
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Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Transfer the mixture to a pellet-forming die.
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Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.
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Average at least 16 scans to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
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Electron Ionization Protocol:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for injection if coupled with a GC.
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Use a standard electron energy of 70 eV for ionization.
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Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
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Identify the molecular ion peak (M⁺) to confirm the molecular weight.
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Analyze the fragmentation pattern to gain further structural information. For the target compound, expect fragments corresponding to the fluorophenyl cation and the triazolone ring.
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Logical Relationships in Spectral Interpretation
The process of confirming a chemical structure involves integrating data from all spectroscopic techniques. Each method provides a piece of the puzzle, and their combination leads to an unambiguous assignment.
Caption: Logical flow for integrating spectroscopic data for structure elucidation.
Conclusion
This guide provides a detailed framework for the spectroscopic analysis of this compound. By leveraging high-quality data from a close structural analog and applying fundamental spectroscopic principles, we have established a reliable set of predicted data for ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry. The inclusion of standardized experimental protocols and clear workflow diagrams serves as a practical resource for researchers engaged in the synthesis and characterization of novel triazole-based compounds, facilitating efficient and accurate structural verification in drug discovery and development pipelines.
References
Spectroscopic and Synthetic Profile of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on structurally analogous compounds, alongside a generalized, robust experimental protocol for its synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of closely related structures, such as 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and take into account the expected electronic effects of the fluorine substituent on the phenyl ring. The spectra are presumed to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Singlet (broad) | 1H | NH (triazole ring) |
| ~8.20 | Singlet | 1H | CH (triazole ring) |
| ~7.70 - 7.85 | Multiplet | 2H | Ar-H (ortho to Fluorine) |
| ~7.30 - 7.45 | Multiplet | 2H | Ar-H (meta to Fluorine) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 - 164.0 (d, ¹JCF ≈ 245 Hz) | C-F (ipso-carbon of phenyl ring) |
| ~152.0 | C=O (triazole ring) |
| ~137.0 | CH (triazole ring) |
| ~132.0 (d, ⁴JCF ≈ 3 Hz) | C (ipso-carbon of phenyl ring attached to triazole) |
| ~122.0 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to Fluorine) |
| ~116.0 (d, ²JCF ≈ 23 Hz) | Ar-CH (meta to Fluorine) |
Note: The chemical shifts and coupling constants are estimations and should be confirmed by experimental data.
Experimental Protocol: Synthesis of this compound
The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones can be achieved through a multi-step process. A common and effective method involves the initial formation of a semicarbazide, followed by cyclization. The following is a generalized experimental protocol that can be adapted for the synthesis of the title compound.
Step 1: Synthesis of 4-(4-Fluorophenyl)semicarbazide
-
To a solution of 4-fluorophenyl isocyanate (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane), cooled to 0 °C in an ice bath, is added a solution of hydrazine hydrate (1.2 eq.) dropwise with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
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The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-(4-fluorophenyl)semicarbazide.
Step 2: Cyclization to form this compound
-
A mixture of 4-(4-fluorophenyl)semicarbazide (1.0 eq.) and an excess of formic acid (or triethyl orthoformate with a catalytic amount of acid) is heated at reflux for 4-6 hours.
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The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
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The residue is triturated with cold water or a mixture of diethyl ether and hexane to induce precipitation.
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Caption: General synthetic route to this compound.
The Ascendant Therapeutic Potential of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a 4-fluorophenyl substituent at the N4 position of the 1,2,4-triazol-5(4H)-one core has given rise to a novel class of derivatives with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activities of various 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives, facilitating a clear comparison of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [1] |
| NCI-H460 (Lung) | 2.01 | [1] | ||
| NCI-H23 (Lung) | 3.28 | [1] | ||
| 4h | 4-Phenyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | >50 | [1] |
| Comp. 3b | Thiazolo[3,2-b][2][3][4]-triazole | MCF-7 (Breast) | 1.37 (Mean GI₅₀) | [5] |
| Comp. 8c | 1,2,4-Triazole derivative | Various | EGFR IC₅₀ = 3.6 | [6] |
| Comp. 11d | 1,2,4-Triazole-Tethered Indolinone | HepG2 (Liver) | 0.73 | [7] |
| Comp. 11g | 1,2,4-Triazole-Tethered Indolinone | HepG2 (Liver) | 0.71 | [7] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 15a | Fluorobenzoylthiosemicarbazide | S. aureus | 7.82 | [2] |
| 15b | Fluorobenzoylthiosemicarbazide | S. aureus | 7.82 | [2] |
| 16b | Fluorobenzoylthiosemicarbazide | S. aureus | 7.82 | [2] |
| Comp. 103 | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybrid | E. coli | - | [4][8] |
| Comp. 105 | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybrid | K. pneumoniae | - | [4][8] |
| Comp. 106 | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybrid | P. aeruginosa | - | [4][8] |
Note: '-' indicates data was not quantitatively specified in the source.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Comp. 4l | 1,5-Disubstituted 1,2,4-triazole | Tubulin Polymerization | 0.76 | [3] |
| Comp. 8c | 1,2,4-Triazole derivative | EGFR | 3.6 | [6] |
| Comp. 8c | 1,2,4-Triazole derivative | BRAF | Potent Inhibition | [6] |
| Comp. 11d | 1,2,4-Triazole-Tethered Indolinone | VEGFR-2 | 0.0163 (16.3 nM) | [7] |
| Comp. 12d | Azinane-triazole derivative | AChE | 0.73 | [9] |
| Comp. 12m | Azinane-triazole derivative | BChE | 0.038 | [9] |
Experimental Protocols: Methodologies for Synthesis and Evaluation
This section provides detailed methodologies for the synthesis of the core triazolone structure and the subsequent evaluation of the biological activities of its derivatives.
Synthesis of 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
A key intermediate for many derivatives is the 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thione. The general synthetic procedure is as follows:
-
Step 1: Synthesis of Potassium Dithiocarbazinate: To a solution of 4-fluorobenzohydrazide in ethanol, carbon disulfide is added dropwise at a low temperature (0-5°C). An ethanolic solution of potassium hydroxide is then added, and the mixture is stirred for several hours. The resulting potassium dithiocarbazinate salt is filtered, washed with ether, and dried.
-
Step 2: Cyclization to form the Triazole Ring: The potassium salt from Step 1 is refluxed with hydrazine hydrate in water for several hours. The reaction mixture is then cooled, and the pH is adjusted to acidic with hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4-amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows associated with the this compound derivatives.
References
- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of the 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Scaffold: A Technical Guide
Introduction
The 1,2,4-triazole ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its unique physicochemical properties, metabolic stability, and its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[1][2][3] Several FDA-approved anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole, feature the 1,2,4-triazole moiety, underscoring its importance in oncology drug development.[3] This guide focuses on the in vitro anticancer potential of compounds based on the 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one core, leveraging data from closely related analogs to build a comprehensive overview for researchers and drug development professionals. While specific data on the title compound is limited in publicly accessible literature, the evaluation of related structures provides a strong rationale for its investigation as a potential anticancer agent.
In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives
Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8c (a 1,2,4-triazole derivative) | EGFR | 3.6 | [4] |
| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | A549 (Lung) | 37.28 - 49.05 | [5] |
| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | A549/CDDP (Cisplatin-resistant Lung) | 37.28 - 49.05 | [5] |
| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | MCF-7 (Breast) | 37.28 - 49.05 | [5] |
| Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) | MCF-7/ADM (Doxorubicin-resistant Breast) | 37.28 - 49.05 | [5] |
| Compound 2 (a 1,2,4-triazole benzoic acid hybrid) | MCF-7 (Breast) | 18.7 | [6] |
| Compound 2 (a 1,2,4-triazole benzoic acid hybrid) | HCT-116 (Colon) | 25.7 | [6] |
| Compound 14 (a 1,2,4-triazole benzoic acid hybrid) | MCF-7 (Breast) | 15.6 | [6] |
| Compound 14 (a 1,2,4-triazole benzoic acid hybrid) | HCT-116 (Colon) | 23.9 | [6] |
| Compound 1018 (4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline) | PC-3 (Prostate) | 13.0 ± 1.4 | [7] |
| ZQL-4c (an oleanolic acid-1,2,3-triazole hybrid) | MCF-7, MDA-MB-231, SK-BR-3 (Breast) | 0.4 - 1.6 (concentration range tested) | [8] |
| Compound 6 (a fluorinated aminophenylhydrazine) | A549 (Lung) | 0.64 | [9] |
| Compound B9 (a 1,2,4-triazole derivative) | VMM917 (Melanoma) | 16.8 ± 0.7 | [10] |
Note: The compounds listed are derivatives of the broader triazole class and not the specific title compound. This data is presented to illustrate the general anticancer potential of the triazole scaffold.
Potential Mechanisms of Anticancer Action
The anticancer effects of 1,2,4-triazole derivatives are attributed to a variety of mechanisms, often dependent on the specific substitutions on the triazole core.[1]
1. Enzyme Inhibition:
-
Kinase Inhibition: Certain derivatives have been shown to inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial for signal transduction pathways controlling cell growth.[4]
-
Tubulin Polymerization Inhibition: Some compounds act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division.[4]
-
Aromatase Inhibition: As exemplified by letrozole and anastrozole, the triazole ring can effectively inhibit aromatase, an enzyme critical for estrogen synthesis, making these compounds effective in hormone-dependent breast cancer.[1]
2. Induction of Apoptosis: Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1] This can be triggered through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins. For instance, some hybrids have been shown to induce apoptosis in breast cancer cells.[6]
3. Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Triazole derivatives have been observed to cause cell cycle arrest at different phases (e.g., G2/M or Sub-G1), preventing cancer cells from proliferating.[8][10]
4. Inhibition of Topoisomerases: Interference with topoisomerases, enzymes that regulate DNA topology, can disrupt DNA replication and repair in rapidly dividing cancer cells.[1][5]
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway that can be targeted by 1,2,4-triazole derivatives, leading to anticancer effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Antimicrobial Spectrum of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of derivatives of the core moiety 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the scientific workflow and conceptual frameworks relevant to the study of these compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. Lower MIC values indicate greater antimicrobial potency.
| Compound Derivative | Target Organism | Activity (MIC in µg/mL) | Reference Compound |
| 4-(4-fluorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | - | Streptomycin |
| Microsporum gypseum | - | Ketoconazole | |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity | Streptomycin |
| Microsporum gypseum | Strong activity | Ketoconazole | |
| 1,2,4-triazole derivatives with N-ethyl or N-phenyl substitutions | Various bacterial strains | Moderate activity | - |
| Dichlorophenyl-substituted triazolothiadiazines | Various bacterial strains | Moderate activity | - |
| Ethyl 2-((3-mercapto-9-methylpyrazolo[1,5-d][2][3]triazolo[3,4-f][2][3]triazin-6-yl)thio)acetate | 14 of 15 tested bacterial strains | Inhibition zone > 8 mm | - |
Experimental Protocols
The synthesis and antimicrobial evaluation of this compound derivatives generally follow a structured series of experimental procedures.
Synthesis of 1,2,4-Triazole Derivatives
A common synthetic route involves multiple steps, starting from a substituted benzoic acid.[2][4]
-
Esterification: The initial reactant, such as 4-iodobenzoic acid, is converted to its methyl ester.
-
Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate to form the corresponding hydrazide.[2]
-
Dithiocarbazate Salt Formation: The hydrazide is reacted to form a dithiocarbazate salt.
-
Triazole Ring Formation: The salt undergoes cyclization to form the 4-amino-3-mercapto-5-(substituted phenyl)-1,2,4-triazole.
-
Further derivatization: The triazole core can be further modified, for instance, by reaction with chloroacetyl chloride and subsequent treatment with secondary amines to yield the final target compounds.[2]
The structures of the synthesized compounds are typically confirmed using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis.[2]
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds is commonly assessed using the following methods:
Disc Diffusion Method: This method is used for preliminary screening of antibacterial and antifungal properties.[2]
-
A standardized inoculum of the test microorganism (e.g., approximately 10⁸ cells/mL) is spread uniformly on a suitable agar medium in a petri dish.[2]
-
Sterile filter paper discs (typically 5 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO.[2]
-
The discs are placed on the surface of the inoculated agar.
-
The plates are incubated under appropriate conditions (e.g., 35±1°C for 24 hours for bacteria).[2]
-
The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is employed to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
-
A series of twofold dilutions of the test compound is prepared in a liquid growth medium (broth).[2]
-
Each dilution is inoculated with a standardized suspension of the test microorganism.
-
The preparations are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualizations
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates the general workflow from the synthesis of 1,2,4-triazole derivatives to the evaluation of their antimicrobial properties.
Experimental Workflow
Logical Framework for Triazole-Based Antimicrobial Drug Discovery
This diagram outlines the logical progression and key considerations in the development of novel antimicrobial agents based on the 1,2,4-triazole scaffold.
Drug Discovery Framework
References
Structure-Activity Relationship of 4-Phenyl-1,2,4-Triazol-5-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-1,2,4-triazol-5-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticonvulsant, antimicrobial, and anticancer agents. Understanding the structure-activity relationship (SAR) is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR of 4-phenyl-1,2,4-triazol-5-one derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticonvulsant Activity
Derivatives of 4-phenyl-1,2,4-triazol-5-one have been extensively investigated for their anticonvulsant properties. The primary screening for these compounds often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. The neurotoxicity is typically assessed using the rotarod test.
A key area of SAR exploration for anticonvulsant activity has been the substitution on the 4-phenyl ring. Modifications at this position significantly influence the potency and safety profile of the compounds.
Quantitative Data for Anticonvulsant Activity
| Compound ID | R (Substitution on 4-phenyl ring) | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 1a | 4-H | >100 | - | - | [1] |
| 1b | 4-OCH₃ | 50.5 | 350.2 | 6.9 | [1] |
| 1c | 4-OC₂H₅ | 42.8 | 389.1 | 9.1 | [1] |
| 1d | 4-O(n-C₃H₇) | 35.2 | 412.5 | 11.7 | [1] |
| 1e | 4-O(n-C₄H₉) | 30.1 | 450.8 | 15.0 | [1] |
| 1f | 4-OCH₂Ph | 28.4 | >500 | >17.6 | [1] |
| 1g | 4-OCH₂-Ph-3-F | 25.5 | >1250 | >48.8 | [1] |
| 2a | H | - | - | - | [2] |
| 2b (6o) | 4-Cl | 88.02 | >2500 | >25.5 | [2] |
| 2c (6q) | 4-Br | 94.6 | >2500 | >26.0 | [2] |
Table 1: Anticonvulsant activity of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives (Series 1) and 4-(substituted-phenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones (Series 2).
SAR Summary for Anticonvulsant Activity:
-
Substitution at the 4-position of the phenyl ring is crucial for activity. Unsubstituted derivatives (e.g., 1a ) are generally inactive.[1]
-
Alkoxy groups at the 4-position of the phenyl ring enhance anticonvulsant activity. The potency increases with the length of the alkyl chain, as seen in compounds 1b to 1e .[1]
-
Bulky substituents, such as a benzyloxy group, further increase potency. The introduction of a fluorine atom on the benzyl ring, as in compound 1g , leads to a significant improvement in both potency and safety index.[1]
-
For the fused ring system (series 2), halogen substitutions (Cl, Br) on the 4-phenyl ring result in compounds with high protective indices, indicating a wide therapeutic window.[2]
Mechanism of Action in Epilepsy
The anticonvulsant effect of 1,2,4-triazole derivatives is believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission. Key mechanisms include the enhancement of GABAergic inhibition and the blockade of voltage-gated ion channels.[1][4]
Antimicrobial Activity
Certain derivatives of the 4-phenyl-1,2,4-triazole scaffold, particularly the 3-thione analogs, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC).
Quantitative Data for Antimicrobial Activity
| Compound ID | R (Substitution on 4-phenyl ring) | R' (Substitution on 5-position) | Microorganism | MIC (µg/mL) | Reference |
| 3a | H | CH₃ | Micrococcus luteus | 3.91 | [5] |
| 3b | H | CH₃ | Bacillus subtilis | 15.63 | [5] |
| 3c | H | CH₃ | Staphylococcus aureus | 15.63 | [5] |
| 4a | 4-Cl | Thiazol-2-yl | Staphylococcus aureus | 0.5-1.0 | [6] |
| 4b | 4-OCH₃ | Thiazol-2-yl | Staphylococcus aureus | 0.5-1.0 | [6] |
| 4c | 4-phenoxy | Thiazol-2-yl | Staphylococcus aureus | 0.5-1.0 | [6] |
Table 2: Antimicrobial activity of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives (Series 3) and 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols (Series 4).
SAR Summary for Antimicrobial Activity:
-
The 4-phenyl-1,2,4-triazole-3-thione core is a key pharmacophore for antimicrobial activity.
-
For the 5-methyl-3-thione series, the unsubstituted phenyl ring at the 4-position showed good activity against Gram-positive bacteria.[5]
-
In the 5-(2-aminothiazol-4-yl)-3-thiol series, various substitutions on the 4-phenyl ring, including chloro, methoxy, and phenoxy groups, resulted in potent activity against Staphylococcus aureus.[6]
Anticancer Activity
The 1,2,4-triazole nucleus is a component of several established anticancer drugs. Derivatives of 4-phenyl-1,2,4-triazol-5-one have been explored for their cytotoxic effects against various cancer cell lines, with their activity often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival.
Quantitative Data for Anticancer Activity
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (X₁=Br, X₂=H, R=Ph) | MCF-7 | 9.8 | [4] |
| HeLa | 12.1 | [4] | ||
| A549 | 43.4 | [4] | ||
| 5b | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (X₁=Cl, X₂=Cl, R=Ph) | MCF-7 | 4.7 | [4] |
| HeLa | 2.9 | [4] | ||
| A549 | 9.4 | [4] | ||
| 6a | 4-phenoxyquinoline containing 1,2,4-triazolone | HT-29 | 0.08 | [7] |
| H460 | 0.14 | [7] | ||
| A549 | 0.11 | [7] | ||
| MKN-45 | 0.031 | [7] |
Table 3: Anticancer activity of 1,2,4-triazole derivatives.
SAR Summary for Anticancer Activity:
-
For the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one series, the presence of electron-withdrawing groups on the phenyl rings, such as halogens, generally enhances cytotoxic activity. Dichloro substitution (5b ) was more potent than monobromo substitution (5a ).[4]
-
Hybrid molecules incorporating the 1,2,4-triazolone moiety with other pharmacophores, like the 4-phenoxyquinoline in compound 6a , can lead to highly potent anticancer agents with nanomolar to low micromolar IC₅₀ values.[7]
Signaling Pathways in Cancer
The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit protein kinases that are crucial for cancer cell signaling, such as c-Met, EGFR, and BRAF, or to induce apoptosis.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Triazole Compounds: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated triazole compounds represent a significant class of biologically active molecules with broad applications in medicine and agriculture. The incorporation of fluorine atoms into the triazole scaffold often enhances metabolic stability, binding affinity, and overall efficacy. This technical guide provides an in-depth exploration of the core mechanisms of action of fluorinated triazole compounds, focusing on their roles as antifungal and anticancer agents. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this field.
Antifungal Mechanism of Action
The primary antifungal mechanism of fluorinated triazole compounds lies in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Primary Target: Lanosterol 14α-demethylase (CYP51)
The key enzyme targeted by triazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Fluorinated triazoles bind to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2] This inhibition leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of mature ergosterol, disrupting cell membrane structure and function.[2]
Secondary Mechanism: HMG-CoA Reductase Regulation
Recent studies have uncovered a secondary mechanism of action for triazole antifungals. The accumulation of sterol intermediates resulting from CYP51 inhibition triggers a negative feedback loop that downregulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is the initial stage of ergosterol biosynthesis. This feedback further suppresses the production of ergosterol, enhancing the antifungal effect.
Signaling Pathway: Antifungal Action of Fluorinated Triazoles
Caption: Antifungal mechanism of fluorinated triazoles.
Anticancer Mechanism of Action
Fluorinated triazole compounds have also demonstrated significant potential as anticancer agents, operating through various mechanisms that lead to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).
Enzyme Inhibition in Cancer
Similar to their antifungal activity, fluorinated triazoles can act as inhibitors of key enzymes involved in cancer cell survival and proliferation. These include:
-
Thymidylate Synthase (TS): Some fluorinated triazole-substituted nucleosides inhibit TS, an enzyme crucial for DNA synthesis and repair.
-
α-Glucosidase: Inhibition of this enzyme can affect glycoprotein processing and cellular adhesion.
-
Tyrosine Kinases: Certain derivatives have been shown to inhibit receptor tyrosine kinases like MET and FLT4 (VEGFR3), which are involved in tumor growth, angiogenesis, and metastasis.
Induction of Apoptosis
A primary anticancer mechanism of many fluorinated triazoles is the induction of apoptosis. This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Treatment with these compounds can lead to the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular proteins and eventual cell death.
Cell Cycle Arrest
Fluorinated triazoles can also induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division (G1, S, G2, M). This effect is often mediated by the modulation of cell cycle regulatory proteins and can halt the proliferation of malignant cells.
Signaling Pathway: Anticancer Action of Fluorinated Triazoles
Caption: Anticancer mechanisms of fluorinated triazoles.
Quantitative Data Summary
The biological activity of fluorinated triazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer effects, and by their minimum inhibitory concentration (MIC) for antifungal activity.
Table 1: Anticancer Activity of Selected Fluorinated Triazole Compounds (IC50 Values in µM)
| Compound ID | Lung (A549) | Liver (HepG2) | Breast (MCF-7) | Prostate (DU-145) | Colon (HCT-116) | Gastric (MGC-803) | Esophageal (EC-109) | Reference(s) |
| Compound Series 1 | 0.51 - 47.94 | - | - | 0.51 - 47.94 | 0.51 - 47.94 | - | - | [3] |
| Compound Series 2 | - | - | 0.73 - 11.61 | 0.73 - 11.61 | - | 0.73 - 11.61 | 0.73 - 11.61 | [1] |
| Compound Series 3 | - | - | 1.62 - 20.84 | 1.62 - 20.84 | - | 1.62 - 20.84 | 1.62 - 20.84 | [1] |
| Compound 40a | 0.082 | - | - | - | - | - | - | [4] |
Table 2: Antifungal Activity of Selected Fluorinated Triazole Compounds (MIC Values in µg/mL)
| Compound ID | Candida albicans | Candida parapsilosis | Candida tropicalis | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |
| Compound 4c | 64 - 256 | - | - | - | - | [5] |
| Compound Series 5 | 0.5 - 32 | - | - | - | >256 | [6] |
| Compound 1d | 0.25 | - | - | - | - | [7] |
| Compound 1i | 0.25 | - | - | - | - | [7] |
Experimental Protocols
Experimental Workflow: Determining Mechanism of Action
Caption: General experimental workflow.
Protocol 1: Fluorescence-Based CYP51 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of recombinant fungal CYP51 enzyme using a fluorogenic substrate.[8][9]
Materials:
-
Recombinant fungal CYP51 enzyme (e.g., from Candida albicans)
-
Fluorogenic CYP51 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., ketoconazole)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH regenerating system, and recombinant CYP51 enzyme in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells with a positive control inhibitor and a DMSO vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 410 nm, Em: 460 nm for the product of BOMCC) kinetically over a period of 30-60 minutes at 37°C.[8]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Quantitative PCR (qPCR) for ERG11 Gene Expression
This protocol details the measurement of ERG11 mRNA levels in fungal cells treated with a fluorinated triazole compound.[1][3]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Fluorinated triazole compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for ERG11 and a housekeeping gene (e.g., ACT1)
-
qPCR instrument
*Primer Sequences for Candida albicans: [1][4]
-
ERG11-F: 5'-AACTACTTTTGTTTATAATTTAAGATGGACTATTGA-3'
-
ERG11-R: 5'-AATGATTTCTGCTGGTTCAGTAGGT-3'
-
ACT1-F: 5'-TTGGTGATGAAGCCCAATCC-3'
-
ACT1-R: 5'-CATATCGTCCCAGTTGGAAACA-3'
Procedure:
-
Cell Culture and Treatment: Grow fungal cells to mid-log phase and treat with the fluorinated triazole compound at a predetermined concentration (e.g., MIC) for a specified time. Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for ERG11 or the housekeeping gene, and cDNA template.
-
qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 30 seconds)
-
-
Melt curve analysis to verify product specificity.[3]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for ERG11 and the housekeeping gene in both treated and untreated samples. Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 3: Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) in cancer cells treated with a fluorinated triazole compound.[10][11]
Materials:
-
Cancer cell line
-
Fluorinated triazole compound
-
Cell lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Assay buffer
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with the fluorinated triazole compound at various concentrations for a specified time. Include an untreated control.
-
Cell Lysis: After treatment, lyse the cells by adding cell lysis buffer and incubating on ice.
-
Caspase Reaction: Add the cell lysate to a new 96-well plate containing the assay buffer and the specific fluorogenic caspase substrate.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: Ex: 400 nm, Em: 505 nm).
-
Data Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to that of the untreated control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a fluorinated triazole compound using propidium iodide (PI) staining.[12][13][14]
Materials:
-
Cancer cell line
-
Fluorinated triazole compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cancer cells and treat with the fluorinated triazole compound at desired concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
Fluorinated triazole compounds exhibit potent biological activities through well-defined mechanisms of action. Their antifungal efficacy primarily stems from the inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis, while their anticancer properties are attributed to the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of molecules.
References
- 1. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. bioivt.com [bioivt.com]
- 10. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. cypex.co.uk [cypex.co.uk]
- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 14. graphviz.org [graphviz.org]
The Cutting Edge of Antifungal Development: A Technical Guide to Novel 1,2,4-Triazole Agents
For Immediate Release
A Deep Dive into the Synthesis, Activity, and Mechanisms of a New Generation of 1,2,4-Triazole Antifungals
The persistent threat of invasive fungal infections, coupled with the rise of drug-resistant strains, has underscored the urgent need for novel antifungal agents. The 1,2,4-triazole scaffold remains a cornerstone in antifungal drug design, and recent research has unveiled a new wave of potent derivatives with promising clinical potential. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these next-generation 1,2,4-triazole antifungals, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Enduring Importance of 1,2,4-Triazoles
The five-membered, nitrogen-containing 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of widely used antifungal drugs such as fluconazole and voriconazole.[1] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[4][5] However, the emergence of resistance necessitates the development of new triazole derivatives that can overcome existing resistance mechanisms and exhibit a broader spectrum of activity.
Key Structural Classes and Synthetic Strategies
Recent research has focused on the design and synthesis of novel 1,2,4-triazole derivatives through various strategies, including molecular hybridization and the introduction of diverse side chains. These modifications aim to enhance binding affinity to the target enzyme, improve pharmacokinetic properties, and broaden the antifungal spectrum.
One promising approach involves the synthesis of 1,2,4-triazole derivatives bearing a thioether moiety.[6] Another successful strategy has been the creation of hybrid molecules that combine the 1,2,4-triazole core with other bioactive scaffolds, such as pyrimidine.[6] The general synthetic pathways often involve multi-step reactions, including cyclization, chlorination, hydrazinolysis, and thioetherification to construct the desired molecular architecture.[6]
Antifungal Activity: A Quantitative Overview
The antifungal efficacy of newly synthesized 1,2,4-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] A summary of the in vitro antifungal activities of representative novel 1,2,4-triazole compounds is presented below.
| Compound/Derivative | Fungal Species | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Reference |
| Series 1: Triazoles with Phenylethynyl Pyrazole Side Chains | |||||
| Compound 5k | Candida albicans | 0.125 | Fluconazole | >64 | [1] |
| Cryptococcus neoformans | 0.125 | [1] | |||
| Aspergillus fumigatus | 8.0 | [1] | |||
| Compound 6c | Candida albicans | 0.0625 | Fluconazole | >64 | [1] |
| Cryptococcus neoformans | 0.0625 | [1] | |||
| Aspergillus fumigatus | 4.0 | [1] | |||
| Series 2: Fluconazole Analogues with Benzylthio Functionality | |||||
| Compound 8b | Candida albicans (Fluconazole-resistant) | 0.063 - 16 | Fluconazole | >64 | [7] |
| Compound 8e | Candida parapsilosis (Fluconazole-resistant) | 0.063 - 16 | Fluconazole | >64 | [7] |
| Series 3: 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | |||||
| Compound 5h | Botrytis cinerea (cucumber) | - | - | - | [6] |
| Compound 5o | Botrytis cinerea (strawberry) | - | - | - | [6] |
| Compound 5r | Botrytis cinerea (tobacco) | - | - | - | [6] |
| Series 4: Triazoles with Aryl-propanamide Side Chains | |||||
| Compound A1 | Candida albicans | ≤0.125 | Fluconazole | 0.25-1 | [8] |
| Candida glabrata | ≤0.125 | [8] | |||
| Compound A2 | Candida albicans | ≤0.125 | Fluconazole | 0.25-1 | [8] |
| Candida glabrata | ≤0.125 | [8] |
Experimental Protocols
General Synthesis of Novel 1,2,4-Triazole Derivatives
The synthesis of new 1,2,4-triazole antifungals typically follows a multi-step synthetic route. A generalized workflow is depicted below. The specific reagents and reaction conditions are tailored to achieve the desired final compounds.
A representative synthetic protocol for a class of 1,2,4-triazole thioether derivatives involves the following key steps:
-
Synthesis of the 1,2,4-triazole-3-thiol core: This is often achieved by reacting a suitable carboxylic acid with thiocarbohydrazide in the presence of a dehydrating agent.
-
S-Alkylation: The resulting triazole-thiol is then reacted with an appropriate alkyl halide to introduce the desired side chain at the sulfur atom.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[6]
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
The key steps in this protocol are:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Preparation of Drug Dilutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate, and the plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[1][9]
Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway
The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][3] This pathway is essential for the production of ergosterol, a major component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal therapy.
The inhibition of CYP51 by triazole antifungals leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth and cell death.[4][5]
Conclusion and Future Directions
The discovery and synthesis of novel 1,2,4-triazole derivatives represent a significant advancement in the fight against fungal infections. The compounds highlighted in this guide demonstrate potent in vitro activity against a broad range of fungal pathogens, including resistant strains. The continued exploration of this versatile chemical scaffold, guided by structure-activity relationship studies and a deep understanding of the target enzyme, holds immense promise for the development of the next generation of highly effective and safe antifungal drugs. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to facilitate their translation into clinical candidates.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this paper also presents data for structurally analogous compounds and outlines detailed, standard experimental protocols for the determination of these key parameters. Furthermore, this guide explores the common biological activities and synthetic pathways associated with this class of compounds.
Core Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in publicly accessible literature. Therefore, to provide valuable context for researchers, the following table includes predicted values and experimental data for structurally similar compounds. These values can serve as estimations for guiding experimental design and computational modeling.
Table 1: Physicochemical Data of this compound and Related Analogs
| Property | This compound (Predicted/Estimated) | 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | 4-Phenyl-1H-1,2,4-triazole-3-thiol |
| Molecular Formula | C₈H₆FN₃O | C₈H₆ClN₃O | C₈H₈N₄S |
| Molecular Weight | 179.15 g/mol | 195.60 g/mol | 192.24 g/mol |
| Melting Point (°C) | Not available | 255[1] | 195 (dec.)[2] |
| pKa | Not available | Not available | Not available |
| LogP | Not available | 1.6 (Predicted) | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Not available | Not available |
Note: "dec." indicates decomposition.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute).
-
Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is the melting point of the substance. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a crucial property that influences a compound's formulation, administration, and bioavailability.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) should be chosen.
-
Sample Preparation: A precisely weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
Solvent Addition: A measured volume of the selected solvent is added to the vial.
-
Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The solution is visually inspected for undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is critical for understanding its behavior in physiological environments.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the steepest part of the titration curve.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH), are saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The antifungal activity of many triazole compounds, such as fluconazole and itraconazole, stems from their ability to inhibit the enzyme lanosterol 14α-demethylase.[5] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazole antifungals disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.
Synthetic Workflow
The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate intermediate, such as a thiosemicarbazide derivative. The following diagram illustrates a generalized experimental workflow for the synthesis of this class of compounds.
A general synthetic procedure involves reacting an aryl isothiocyanate with a carboxylic acid hydrazide to form a 1-aroyl-4-aryl-thiosemicarbazide intermediate. This intermediate then undergoes cyclization, often in the presence of a base or acid, to yield the 4-aryl-1H-1,2,4-triazole-5(4H)-thione. Subsequent desulfurization or oxidation can then lead to the desired 4-aryl-1H-1,2,4-triazol-5(4H)-one.[6] The final product is then purified, typically by recrystallization or column chromatography, and its structure is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with melting point analysis.
References
- 1. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step synthesis protocol for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed to be clear and reproducible for researchers in relevant fields.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an N-formyl-N'-arylsemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazolone ring system.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section details the materials and methods for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorophenyl isocyanate | ≥98% | Commercially Available |
| Formohydrazide | ≥97% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Reagent Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Step-by-Step Synthesis
Step 1: Synthesis of 1-Formyl-4-(4-fluorophenyl)semicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 4-fluorophenyl isocyanate (1.0 eq) in anhydrous THF (20 mL) to the cooled formohydrazide solution over a period of 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 1-formyl-4-(4-fluorophenyl)semicarbazide, can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude 1-formyl-4-(4-fluorophenyl)semicarbazide from the previous step, add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).
-
Reflux the mixture for 4-6 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.
-
The resulting precipitate is the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.
Characterization Data
The synthesized compound can be characterized by various analytical techniques. The expected data, based on the analogous 4-(4-chlorophenyl) derivative, are summarized below.
| Property | Expected Value |
| Physical Appearance | White to off-white solid |
| Melting Point (°C) | Expected to be in the range of 200-220 °C |
| Molecular Formula | C₈H₆FN₃O |
| Molecular Weight | 179.15 g/mol |
| ¹H NMR (DMSO-d₆, ppm) | δ ~11.5 (s, 1H, NH), ~8.2 (s, 1H, CH), ~7.5-7.3 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~160 (C=O), ~162 (d, ¹JCF), ~145 (C-H), ~128 (d, ³JCF), ~116 (d, ²JCF) |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H), ~1700 (C=O), ~1600 (C=N), ~1220 (C-F) |
Logical Relationship of Synthesis
The synthesis follows a logical progression from simple starting materials to a more complex heterocyclic structure.
Caption: Logical flow of the synthesis process.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds
FOR RESEARCH USE ONLY
Introduction
Triazole antifungal agents are a cornerstone in the management of invasive fungal infections. However, the emergence of resistance poses a significant clinical challenge. Accurate and reproducible in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring resistance trends, and facilitating the development of new antifungal agents. These application notes provide detailed protocols for determining the susceptibility of fungi, particularly Candida and Aspergillus species, to triazole compounds using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7]
This document outlines two primary methods: Broth Microdilution and Disk Diffusion. It also includes information on quality control, data interpretation, and the underlying molecular mechanisms of triazole resistance.
Key Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This method is considered the reference standard by both CLSI (M27-A3 for yeasts, M38-A2 for filamentous fungi) and EUCAST (E.DEF 7.3.2 for yeasts, E.DEF 9.4 for molds).[3][7][8]
Materials:
-
96-well U-shaped bottom microdilution plates[5]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[5]
-
Triazole antifungal powders (e.g., fluconazole, itraconazole, voriconazole, posaconazole)
-
Sterile saline or water
-
Spectrophotometer
-
Vortex mixer
-
Calibrated pipettes
-
Fungal isolates and quality control (QC) strains
Procedure:
-
Antifungal Stock Solution Preparation: Prepare stock solutions of triazole compounds by dissolving the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilute in RPMI 1640 medium to create working solutions at 2x the final desired concentrations.
-
Microdilution Plate Preparation: Dispense 100 µL of the 2x antifungal working solutions into the wells of a 96-well plate. A serial two-fold dilution is typically performed to achieve a range of concentrations. The final well should be a drug-free growth control.
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Subculture the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[7] Prepare a suspension of fungal colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[10] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi (Aspergillus spp.): Grow the isolate on potato dextrose agar for 5-7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a specific optical density as per CLSI or EUCAST guidelines to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation: Add 100 µL of the final diluted inoculum suspension to each well of the microdilution plate.
-
Incubation: Incubate the plates at 35°C. For Candida spp., incubation is typically for 24-48 hours. For Aspergillus spp., incubation can extend from 24 to 72 hours.[9]
-
Reading Results: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[11][12] This can be determined visually or with a spectrophotometer.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, particularly suitable for routine clinical laboratories.[1][2] CLSI document M44 provides guidance for yeasts, and M51-A for filamentous fungi.[2][9][10][13]
Materials:
-
Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)[13]
-
Sterile Petri dishes (150 mm)
-
Paper disks impregnated with known concentrations of triazole compounds (e.g., fluconazole 25 µg, voriconazole 1 µg)[14]
-
Sterile cotton swabs
-
Fungal isolates and QC strains
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply the triazole-impregnated disks to the surface of the inoculated agar. Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.[9]
-
Reading Results: Measure the diameter of the zone of inhibition (where growth is visibly reduced) to the nearest millimeter.[9] For triazoles, the endpoint is often read as 80% growth inhibition.[9][10]
Data Presentation
Table 1: CLSI and EUCAST MIC Breakpoints for Triazoles against Candida spp. (µg/mL)
| Antifungal Agent | Organism | CLSI Breakpoint (S/SDD/R) | EUCAST Breakpoint (S/I/R) |
| Fluconazole | C. albicans | ≤2 / 4 / ≥8 | ≤1 / - / >1 |
| C. parapsilosis | ≤2 / 4 / ≥8 | ≤1 / - / >1 | |
| C. tropicalis | ≤2 / 4 / ≥8 | ≤1 / - / >1 | |
| C. glabrata | - / ≤32 / ≥64 (SDD) | ≤0.002 / - / >16 | |
| Voriconazole | C. albicans | ≤0.12 / 0.25-0.5 / ≥1 | ≤0.064 / - / >0.125 |
| C. parapsilosis | ≤0.12 / 0.25-0.5 / ≥1 | ≤0.032 / - / >0.032 | |
| C. tropicalis | ≤0.12 / 0.25-0.5 / ≥1 | ≤0.064 / - / >0.125 | |
| Itraconazole | Candida spp. | - | ≤0.06 / - / >0.06 |
| Posaconazole | Candida spp. | - | ≤0.06 / - / >0.06 |
S=Susceptible, SDD=Susceptible-Dose Dependent, R=Resistant, I=Susceptible, Increased exposure. Breakpoints are subject to change; refer to the latest CLSI M60 and EUCAST documents.[5][14]
Table 2: EUCAST Epidemiological Cutoff Values (ECOFFs) for Aspergillus fumigatus (µg/mL)
| Antifungal Agent | ECOFF (mg/L) |
| Itraconazole | ≤1 |
| Voriconazole | ≤1 |
| Posaconazole | ≤0.25 |
ECOFFs differentiate wild-type (WT) from non-WT isolates and are used for surveillance purposes.[15]
Table 3: Quality Control Ranges for Disk Diffusion (Zone Diameter in mm)
| Antifungal Agent (Disk Content) | QC Strain | CLSI Acceptable Range |
| Fluconazole (25 µg) | C. parapsilosis ATCC 22019 | 22 - 33 |
| C. krusei ATCC 6258 | 0 | |
| Voriconazole (1 µg) | C. parapsilosis ATCC 22019 | 28 - 37 |
| C. krusei ATCC 6258 | 16 - 25 |
QC ranges are essential for monitoring the accuracy and precision of the test.[16][17]
Visualization of Workflows and Pathways
Caption: Experimental Workflow for Triazole Susceptibility Testing
Caption: Key Mechanisms of Triazole Resistance in Candida spp.
Caption: Calcineurin Signaling Pathway and Triazole Stress Response
Mechanisms of Triazole Resistance
Understanding the molecular basis of resistance is critical for interpreting susceptibility test results and developing new therapeutic strategies. The primary mechanisms of triazole resistance in fungi, particularly in Candida species, include:
-
Alterations in the Drug Target: The primary target of triazoles is the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene, which is essential for ergosterol biosynthesis.[18][19][20][21] Point mutations in the ERG11 gene can alter the structure of the enzyme, reducing its binding affinity for triazole drugs and thereby decreasing their inhibitory effect.[18][19][20]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme. This overproduction requires higher intracellular concentrations of the triazole to achieve an inhibitory effect.[19][20][21] This can be mediated by gain-of-function mutations in the transcription factor Upc2.[19][20][22]
-
Increased Drug Efflux: Fungal cells can actively pump triazole drugs out of the cell, preventing them from reaching their target.[18][21] This is primarily mediated by the overexpression of efflux pumps belonging to two major families: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[18][21][22]
-
Role of the Calcineurin Signaling Pathway: The calcineurin signaling pathway is a key regulator of stress responses in fungi.[23][24][25][26] When fungal cells are exposed to the membrane stress caused by triazoles, this pathway can be activated.[24][26][27] Activation of calcineurin can lead to the expression of genes involved in cell wall integrity and ion homeostasis, ultimately contributing to increased drug tolerance.[23][27] Therefore, this pathway represents a potential target for synergistic antifungal therapies.[23][26]
References
- 1. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. scribd.com [scribd.com]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. journals.asm.org [journals.asm.org]
- 10. brieflands.com [brieflands.com]
- 11. In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bsac.org.uk [bsac.org.uk]
- 17. gcsmc.org [gcsmc.org]
- 18. ijcrr.com [ijcrr.com]
- 19. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 20. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. journals.asm.org [journals.asm.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Calcineurin Controls Growth, Morphology, and Pathogenicity in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell Viability Assay of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Abstract
This document provides a detailed protocol for determining the cell viability and cytotoxic potential of the compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The primary method described is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable method for assessing metabolic activity as an indicator of cell viability.[1][2][3] An alternative, more rapid protocol using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is also presented. These protocols are intended for researchers in drug discovery, toxicology, and cancer research.
Introduction
Triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, anticancer, and antiviral properties.[4][5][6] The compound this compound belongs to this class and necessitates evaluation for its effects on cell viability to understand its therapeutic potential or toxicity.
Cell viability assays are crucial for determining the cellular response to chemical compounds. The MTT assay is a standard method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[3][7] The MTS assay is a similar, more convenient alternative where the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[1][8]
This application note provides a step-by-step protocol for utilizing the MTT and MTS assays to evaluate the dose-dependent effects of this compound on a selected cell line.
Potential Signaling Pathways
Triazole-containing compounds have been shown to modulate various signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, related compounds have been reported to impact pathways critical for cell survival and proliferation, such as the Wnt/β-catenin and mTOR signaling pathways.[9][10] For instance, some triazole derivatives act as inhibitors of the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[10] Others have been found to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[9]
Caption: Simplified Wnt/β-catenin signaling pathway.
Experimental Protocols
-
This compound (Test Compound)
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol or acidic SDS solution)[7][12]
-
Sterile 96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
This protocol is adapted from established MTT assay procedures.[1][7][13]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in a complete culture medium to a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[11]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1][7]
-
-
Data Acquisition:
This protocol is a more streamlined alternative to the MTT assay.[1][13]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[1] No solubilization step is required.
-
Caption: General workflow for MTT/MTS cell viability assays.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of the test compound.
Calculation of Percentage Viability:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can be summarized in a table as shown below.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.053 | 0.061 | 84.0% |
| 10 | 0.876 | 0.055 | 69.8% |
| 25 | 0.543 | 0.042 | 43.3% |
| 50 | 0.211 | 0.029 | 16.8% |
| 100 | 0.098 | 0.015 | 7.8% |
The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the compound concentration on a logarithmic scale and fitting the data to a dose-response curve.[11]
Conclusion
The MTT and MTS assays are robust and reliable methods for assessing the cytotoxic effects of this compound on cultured cells. The provided protocols offer a detailed guide for conducting these experiments. Accurate determination of the IC50 value and understanding the dose-response relationship are critical early steps in the evaluation of this compound for its potential therapeutic applications or toxicological risk. Further studies may be required to elucidate the specific molecular mechanisms and signaling pathways involved in its activity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. tribioscience.com [tribioscience.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. cohesionbio.com [cohesionbio.com]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Screening of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Against Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on published data for structurally related 1,2,4-triazole derivatives. As of the date of this document, specific in vitro screening data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one against cancer cell lines is not extensively available in the public domain. The methodologies and potential mechanisms of action described herein are representative of the compound class and should be adapted and validated for the specific compound of interest.
Introduction
The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties. This document provides a detailed overview of the in vitro screening of 4-aryl-1H-1,2,4-triazol-5(4H)-one derivatives, with a focus on methodologies applicable to the screening of this compound against various cancer cell lines. The protocols outlined below cover key assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation
The cytotoxic activity of various 1,2,4-triazole derivatives against a panel of human cancer cell lines is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of greater cytotoxic potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 | Breast Adenocarcinoma | 0.891 | Staurosporine | 3.144 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.914 | Staurosporine | 4.385 | |
| Compound B | HT-29 | Colon Adenocarcinoma | 12.69 ± 7.14 | Cisplatin | 14.01 |
| Compound C | CaCo2 | Colorectal Adenocarcinoma | 26.15 | Cisplatin | 25.22 |
| Compound D | HeLa | Cervical Carcinoma | 8.7 | - | - |
| Compound E | A549 | Lung Carcinoma | >50 | Doxorubicin | 4.96 |
| HT-1080 | Fibrosarcoma | 15.13 | Doxorubicin | 6.36 | |
| Compound F | HCT-116 | Colon Carcinoma | >50 | Doxorubicin | 5.13 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
MTT Assay Experimental Workflow
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with the test compound using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of the compound for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer.
-
Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Apoptosis Assay Workflow
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the PI fluorescence of a cell population using flow cytometry, one can distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Potential Signaling Pathways
The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most commonly implicated pathways are the EGFR and PI3K/Akt/mTOR pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation and survival.[1][2][3] Overactivation of this pathway is a common feature in many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.
Potential Inhibition of EGFR Pathway
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is frequently observed in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Potential Inhibition of PI3K/Akt/mTOR Pathway
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Activity of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro antifungal activity of the novel compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
Introduction
Triazole-based compounds represent a cornerstone of antifungal therapy.[1] Their primary mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. The structural motif of this compound suggests its potential as a novel antifungal agent within this class. These protocols outline the standardized methods for determining its efficacy against various fungal pathogens.
Mechanism of Action: Triazole Antifungals
Triazole antifungal agents act by disrupting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the cytochrome P450 active site of the enzyme, preventing it from functioning. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structural integrity and function.
Caption: Mechanism of action of this compound.
Data Presentation
While specific antifungal activity data for this compound is not yet publicly available, the following table provides representative Minimum Inhibitory Concentration (MIC) data for closely related triazole derivatives and common antifungal drugs against various fungal pathogens. This data can serve as a benchmark for evaluating the novel compound.
Table 1: Representative In Vitro Antifungal Activity of Triazole Compounds (MIC in µg/mL)
| Fungal Species | 4-Allyl-5-(4-hydroxyphenyl)-1,2,4-triazole | Fluconazole[3][4] | Itraconazole[2][5][6] |
| Candida albicans | 12.5 | 0.20 - 0.39 | ≤0.08 |
| Candida glabrata | >100 | 3.13 - 12.5 | Lower activity |
| Candida tropicalis | 50 | - | ≤0.08 |
| Cryptococcus neoformans | 12.5 | 3.13 - 12.5 | ≤0.08 |
| Aspergillus niger | >100 | - | - |
| Aspergillus fumigatus | - | 23.9 - >100 | ≤5 |
Data for 4-Allyl-5-(4-hydroxyphenyl)-1,2,4-triazole is sourced from[7].
Experimental Protocols
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of the test compound against yeast isolates.
Materials:
-
This compound (Test Compound)
-
Standard antifungal agents (e.g., Fluconazole, Itraconazole)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the test compound and standard antifungals in DMSO to a concentration of 1600 µg/mL.
-
Perform serial dilutions in RPMI 1640 medium to create working solutions.
-
-
Inoculum Preparation:
-
Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microdilution Plate Preparation:
-
Add 100 µL of the appropriate antifungal working solution to the wells of a 96-well plate.
-
The final drug concentrations should typically range from 0.125 to 64 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted yeast inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.
-
Caption: Broth microdilution experimental workflow.
Protocol 2: Disk Diffusion Method for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M44)
This method provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound (Test Compound)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Yeast isolates
-
Sterile saline (0.85%)
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Preparation of Antifungal Disks:
-
Prepare a solution of the test compound in a suitable solvent.
-
Impregnate sterile blank paper disks with a known amount of the compound solution and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Place the antifungal disks on the inoculated agar surface.
-
Ensure firm contact between the disk and the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers.
-
The size of the inhibition zone is indicative of the compound's antifungal activity.
-
Caption: Disk diffusion experimental workflow.
Conclusion
The provided protocols offer standardized and reliable methods for the initial in vitro evaluation of the antifungal properties of this compound. Adherence to these methodologies will ensure the generation of high-quality, comparable data, which is crucial for the preclinical assessment and further development of this promising compound as a potential new antifungal agent.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro antifungal spectrum of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel triazole compound, 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility.
Data Presentation
The antimicrobial activity of this compound can be effectively summarized in a tabular format. This allows for a clear and concise presentation of its potency against a panel of clinically relevant microorganisms.
Table 1: Example MIC Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) |
| Fungi | ||
| Candida albicans | ATCC 90028 | 16 |
| Candida glabrata | ATCC 90030 | 32 |
| Candida parapsilosis | ATCC 22019 | 8 |
| Candida krusei | ATCC 6258 | >64 |
| Aspergillus fumigatus | ATCC 204305 | 4 |
| Aspergillus flavus | ATCC 204304 | 8 |
| Bacteria (Gram-positive) | ||
| Staphylococcus aureus | ATCC 29213 | 64 |
| Enterococcus faecalis | ATCC 29212 | >64 |
| Bacteria (Gram-negative) | ||
| Escherichia coli | ATCC 25922 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
Note: The data presented in this table are for illustrative purposes only and may not represent the actual MIC values of this compound.
Experimental Protocols
Accurate determination of MIC values relies on standardized and meticulously followed protocols. The two most widely accepted methods, broth microdilution and agar dilution, are detailed below.
Protocol 1: Broth Microdilution Method
This method is a highly utilized technique for determining the MIC of antimicrobial agents in a liquid growth medium.[1]
1. Materials:
-
This compound
-
Sterile 96-well U-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Test microorganisms (including recommended QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for fungi)[2][3]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator
2. Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for bacteria and 1-5 x 10^5 CFU/mL for yeast). This can be done visually or using a spectrophotometer.
-
Further dilute the standardized inoculum in the appropriate broth to achieve the final desired inoculum density in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antimicrobial agent.
-
This will result in wells with decreasing concentrations of the test compound.
-
Leave one well with broth only as a sterility control and another well with broth and inoculum as a growth control.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the appropriate volume of the diluted microbial suspension to achieve the final target inoculum concentration.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 24-48 hours for fungi, 37°C for 16-20 hours for bacteria).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium. This method is particularly useful for testing multiple isolates simultaneously.
1. Materials:
-
This compound
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, RPMI-1640 with 2% glucose for fungi)
-
Test microorganisms (including recommended QC strains)
-
Sterile saline (0.85%) or PBS
-
Spectrophotometer
-
Inoculum replicating device (optional)
-
Incubator
2. Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the antimicrobial stock solution.
-
Melt the appropriate agar medium and cool it to 45-50°C in a water bath.
-
Add a specific volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Inoculation:
-
Spot a standardized volume (e.g., 1-2 µL) of each microbial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of the antimicrobial agent.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates under the appropriate conditions as described in the broth microdilution protocol.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for the presence of microbial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. Any growth, including a faint haze or a single colony, should be noted.
-
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 3. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common problems in the synthesis of 1,2,4-triazoles
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Common Problems
This section addresses prevalent issues in 1,2,4-triazole synthesis in a question-and-answer format, offering insights into potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions.
-
Purity of Starting Materials: Impurities in the starting materials, such as residual water in hydrazides, can interfere with the reaction.[4]
-
Solution: Ensure all reactants and solvents are pure and dry. Recrystallize solid starting materials and distill solvents if necessary.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or the product.[2][5]
-
Solution: Screen a range of temperatures to find the optimal balance for your specific substrates. For thermally sensitive compounds, running the reaction at a lower temperature for a longer duration may be beneficial.[4]
-
-
Inefficient Water Removal (for condensation reactions): In reactions like the Pellizzari synthesis, the removal of water as a byproduct drives the reaction forward.
-
Solution: If applicable to your setup, use a Dean-Stark trap to effectively remove water from the reaction mixture.[6]
-
Problem 2: Formation of Side Products
Q: My reaction is producing a mixture of products, including my desired 1,2,4-triazole. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common issue that can complicate purification and reduce the yield of the target molecule. The nature of the side products often depends on the synthetic route employed.
Common Side Products and Mitigation Strategies:
-
1,3,4-Oxadiazoles: This is a prevalent side product, especially in reactions involving hydrazides, arising from a competing cyclization pathway.[4]
-
Solution:
-
Ensure strictly anhydrous reaction conditions.
-
Lowering the reaction temperature can favor the formation of the triazole over the oxadiazole.[4]
-
-
-
Isomeric Mixtures: In reactions like the Einhorn-Brunner synthesis with unsymmetrical imides, a mixture of regioisomers can be formed.[7] Alkylation of unsubstituted 1,2,4-triazoles can also lead to a mixture of N-1 and N-4 alkylated products.
-
Solution for Einhorn-Brunner: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. To favor a single isomer, maximize the electronic difference between the two acyl groups. For example, pairing a strongly electron-withdrawing group with an electron-donating group will provide better regiocontrol.[2][7]
-
Solution for Alkylation: The choice of catalyst can control regioselectivity in some cycloaddition reactions. For instance, Ag(I) catalysts can favor 1,3-disubstituted products, while Cu(II) catalysts may favor 1,5-disubstituted products.[8]
-
-
Acyl Interchange (Pellizzari Reaction): In unsymmetrical Pellizzari reactions (where the amide and acylhydrazide have different acyl groups), high temperatures can lead to an "interchange of acyl groups," resulting in a mixture of up to three different 1,2,4-triazoles.[5][9]
-
Solution:
-
If possible, design the synthesis to be symmetrical (using an amide and acylhydrazide with the same acyl group).[9]
-
Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[9]
-
Employ microwave synthesis to shorten reaction times and potentially reduce the extent of acyl interchange.[5]
-
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my 1,2,4-triazole product. What are the common challenges and effective purification strategies?
A: Purification of 1,2,4-triazoles can be challenging due to their polarity and, in some cases, their ionic nature (as salts).
Purification Troubleshooting:
-
Compound Streaking on TLC/Column Chromatography: This is often due to the high polarity of the triazole.
-
Solution: Use a more polar eluent system for column chromatography (e.g., increase the percentage of methanol in dichloromethane). Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can also improve peak shape.[10]
-
-
Poor Separation of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by column chromatography.
-
Solution:
-
Optimize column chromatography conditions by screening different solvent systems and stationary phases (e.g., silica gel, alumina).
-
Attempt fractional recrystallization from various solvents.
-
If separation is still challenging, consider derivatizing the mixture to alter the physical properties of one isomer, facilitating separation.[2]
-
-
-
Product "Oiling Out" During Recrystallization: This occurs when the compound comes out of solution above its melting point.
-
Low Recovery After Recrystallization: This is often due to the compound being too soluble in the chosen solvent or using an excessive amount of solvent.
-
Solution: Concentrate the mother liquor to recover more product. Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[11]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the synthesis of 1,2,4-triazoles to aid in experimental design and optimization.
Table 1: Effect of Microwave Irradiation on Pellizzari Reaction [5]
| Amide | Acylhydrazide | Method | Temperature (°C) | Time | Yield (%) |
| Benzamide | Benzoylhydrazide | Conventional | 220-250 | 2-4 h | Moderate |
| Aromatic Hydrazide | Substituted Nitrile | Microwave | 150 | 2 h | >90 |
| Various | Various | Conventional | - | hours | ~78 |
| Various | Various | Microwave | - | 10-30 min | >90 |
Table 2: Regioselectivity in Einhorn-Brunner Reaction [2][7]
| R¹ (Electron-withdrawing) | R² (Electron-donating) | Expected Major Isomer |
| CF₃CO- | CH₃CO- | 3-(Trifluoromethyl)- |
| NO₂-C₆H₄-CO- | CH₃O-C₆H₄-CO- | 3-(4-Nitrophenyl)- |
| Cl-C₆H₄-CO- | CH₃-C₆H₄-CO- | 3-(4-Chlorophenyl)- |
| Note: The group derived from the stronger carboxylic acid (more electron-withdrawing) preferentially occupies the 3-position of the 1,2,4-triazole ring. |
Table 3: Comparison of Copper Catalysts in Azide-Alkyne Cycloaddition (CuAAC) [4][12]
| Copper Source | Ligand | Reaction Time | Yield (%) | Reference |
| Cu(BF₄)₂ | 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine | 1 h | 97 | |
| CuSO₄ | 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine | 1 h | 89 | |
| Cu(II) | Silica-supported 1,2,4-triazine | 4 cycles | >90 | |
| CuSO₄·5H₂O | Sodium Ascorbate | Room Temp | Moderate to Excellent | [4] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to 1,2,4-triazoles.
Protocol 1: Pellizzari Reaction (Conventional Heating) [5][6]
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.
-
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene, optional)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
If using a solvent, add it to the flask.
-
Heat the mixture to 220-250°C with stirring under a nitrogen atmosphere.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from ethanol.
-
Protocol 2: Einhorn-Brunner Reaction [5][13]
This protocol provides a general procedure for the synthesis of a substituted 1,2,4-triazole.
-
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Once complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization or column chromatography.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12]
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole, which is an isomer of 1,2,4-triazole but often discussed in the same context due to the "click chemistry" approach.
-
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Copper salt (e.g., CuSO₄, Cu(BF₄)₂) (0.01-0.05 mmol)
-
Ligand (e.g., 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine) (0.01-0.05 mmol)
-
Reducing agent (e.g., Sodium Ascorbate) if using a Cu(II) salt
-
Solvent (e.g., water, t-butanol, or a mixture)
-
-
Procedure:
-
To a reaction vial, add the azide, alkyne, copper salt, and ligand.
-
Add the solvent and, if necessary, the reducing agent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common methods include classical approaches like the Pellizzari and Einhorn-Brunner reactions.[14] Modern methods often involve metal-catalyzed reactions, such as the copper-catalyzed synthesis from amidines, and multicomponent reactions that offer high efficiency and regioselectivity.[8][15] Microwave-assisted synthesis has also become a popular technique to accelerate these reactions.[13][16]
Q2: How does microwave irradiation improve the synthesis of 1,2,4-triazoles?
A2: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times (from hours to minutes) and often results in higher yields compared to conventional heating methods.[3][5] This is particularly beneficial for reactions that typically require high temperatures and long reaction times, such as the Pellizzari reaction, as it can minimize the formation of side products.[5]
Q3: What is the key factor for controlling regioselectivity in the Einhorn-Brunner reaction?
A3: The primary factor controlling regioselectivity in the Einhorn-Brunner reaction is the electronic nature of the acyl groups on the unsymmetrical imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon, which is typically attached to the more electron-withdrawing acyl group.[2][7]
Q4: Can I use "click chemistry" to synthesize 1,2,4-triazoles?
A4: The term "click chemistry" is most famously associated with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively produces 1,2,3-triazoles. While not directly forming 1,2,4-triazoles, the principles of click chemistry, such as high efficiency and selectivity, are being applied to develop new synthetic methods for a wide range of heterocycles, including 1,2,4-triazole derivatives through different pathways.
Q5: My 1,2,4-triazole product is a salt. How does this affect purification?
A5: The salt form of a 1,2,4-triazole will have significantly different solubility properties compared to its neutral counterpart, often being more soluble in polar solvents. This can make standard purification techniques like recrystallization and column chromatography more challenging. Specialized techniques such as hydrophilic interaction liquid chromatography (HILIC) or converting the salt to the free base for purification before converting it back to the salt form may be necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ilacadofsci.com [ilacadofsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. isres.org [isres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthesized 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Our aim is to help you improve the purity and yield of your final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield
Question: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields can be attributed to several factors, from reaction conditions to the purity of starting materials. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: The reaction temperature may be suboptimal. Consider a moderate increase in temperature, but be mindful of potential side reactions. |
| Purity of Starting Materials | - Reagent Quality: Use high-purity starting materials. Impurities in the 4-fluorophenyl isocyanate or the hydrazine derivative can lead to unwanted side reactions and byproducts. |
| Suboptimal pH Conditions | - pH Control: The cyclization step to form the triazolone ring is sensitive to pH. For the cyclization of semicarbazide precursors, alkaline conditions are generally favored for the formation of 1,2,4-triazoles.[1] Ensure the basicity of the reaction medium is appropriate. |
| Product Loss During Work-up | - Extraction: Optimize the extraction procedure to ensure all of the product is transferred from the aqueous phase to the organic phase. Multiple extractions with a suitable solvent are recommended. - Precipitation/Crystallization: If the product is isolated by precipitation, ensure the solution is sufficiently cooled and that an appropriate anti-solvent is used to maximize recovery. |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude this compound shows multiple spots on TLC/peaks in HPLC. What are the likely impurities and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their presence.
| Potential Impurity | Formation Pathway | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time and/or temperature as described in "Issue 1". - Ensure stoichiometric amounts of reactants are used. |
| Isomeric Byproducts (e.g., 1,3,4-Oxadiazole or 1,3,4-Thiadiazole derivatives) | The cyclization of the intermediate can sometimes lead to different heterocyclic systems depending on the reaction conditions. For instance, acidic conditions can favor the formation of 1,3,4-thiadiazoles from thiosemicarbazide precursors.[1] | - Strictly control the pH of the reaction medium. For the desired 1,2,4-triazol-5(4H)-one, maintain alkaline conditions during the cyclization step. |
| Di-substituted Hydrazine Byproducts | Reaction of the hydrazine starting material with more than one molecule of the isocyanate. | - Use a slight excess of the hydrazine derivative to ensure the complete consumption of the isocyanate. - Add the isocyanate dropwise to the hydrazine solution to maintain a low concentration of the isocyanate in the reaction mixture. |
| Hydrolysis Products | Hydrolysis of the isocyanate starting material or the triazolone product during work-up. | - Use anhydrous solvents and reagents. - Perform the work-up at a lower temperature to minimize hydrolysis. |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to achieve high purity of this compound after initial isolation. What purification techniques are most effective?
Answer: Achieving high purity often requires a combination of techniques.
| Purification Method | Key Considerations and Recommendations |
| Recrystallization | - Solvent Selection: This is the most common and effective method for purifying solid organic compounds. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. - Common Solvents for Triazoles: Ethanol, dimethylformamide (DMF), and mixtures of dimethyl sulfoxide (DMSO) and water have been reported for the recrystallization of similar triazole derivatives.[2] A trial-and-error approach with small amounts of material is recommended to find the optimal solvent or solvent system. |
| Column Chromatography | - Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like triazolones. - Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should provide good separation between the product and impurities on a TLC plate before scaling up to a column. |
| Acid-Base Extraction | - Exploiting Acidity: The N-H proton in the triazolone ring has acidic character. This property can be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The product will move into the aqueous layer as its salt. The aqueous layer can then be separated, acidified to precipitate the pure product, which is then filtered and dried. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common synthetic approach involves the reaction of 4-fluorophenyl isocyanate with a hydrazine derivative, such as formylhydrazine or semicarbazide, followed by a cyclization step. The cyclization is typically achieved by heating the intermediate, often in the presence of a base.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What analytical techniques are used to confirm the structure and purity of the final product?
The structure and purity of this compound are typically confirmed using a combination of the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O and N-H bonds.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
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Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
A general experimental protocol for the synthesis of a 4-aryl-1,2,4-triazol-5(4H)-one is provided below. This should be adapted and optimized for the specific synthesis of the 4-(4-fluorophenyl) derivative.
Synthesis of 4-Aryl-1,2,4-triazol-5(4H)-one from an Aryl Isocyanate and Semicarbazide:
-
Formation of the Semicarbazide Intermediate:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve semicarbazide hydrochloride in a suitable solvent such as ethanol.
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Add a base, such as sodium acetate or triethylamine, to neutralize the hydrochloride salt.
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Slowly add an equimolar amount of the aryl isocyanate (in this case, 4-fluorophenyl isocyanate) to the reaction mixture.
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Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitor by TLC).
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The intermediate 1-aryl-4-semicarbazide may precipitate from the solution upon cooling. Filter the solid and wash with a cold solvent.
-
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Cyclization to the Triazolone:
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Suspend the dried 1-aryl-4-semicarbazide in a suitable high-boiling solvent (e.g., ortho-dichlorobenzene or N,N-dimethylformamide).
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Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC).
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Cool the reaction mixture to room temperature, which should induce precipitation of the crude product.
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Filter the solid, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
-
Purification:
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF, or a DMSO/water mixture) to obtain the pure 4-aryl-1,2,4-triazol-5(4H)-one.
-
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A troubleshooting flowchart for addressing low purity issues.
References
Technical Support Center: Enhancing the Anticancer Potency of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the anticancer potency of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for 1,2,4-triazole derivatives to exert their anticancer effects?
A1: 1,2,4-Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BRAF), and tubulin.[1][2] Some derivatives have also been found to induce apoptosis through the p53 tumor suppressor pathway.[3]
Q2: How does the substitution on the phenyl ring at the 4-position of the triazol-5-one core generally influence anticancer activity?
A2: The nature and position of substituents on the phenyl ring can significantly impact the anticancer potency. Generally, the introduction of electron-withdrawing groups can enhance the cytotoxic activity. The specific substitution pattern that yields the highest potency can vary depending on the target cancer cell line and the overall structure of the molecule.
Q3: What is the role of the 4-fluorophenyl group in the anticancer activity of these derivatives?
A3: The 4-fluorophenyl group is a common moiety in many bioactive compounds. The fluorine atom can enhance metabolic stability and improve the binding affinity of the molecule to its biological target.[4] Its presence is often associated with increased lipophilicity, which can facilitate cell membrane permeability.
Q4: Are there common off-target effects observed with 1,2,4-triazol-5-one derivatives?
A4: While specific off-target effects are compound-dependent, it is crucial to evaluate the cytotoxicity of new derivatives on normal, non-cancerous cell lines to determine their selectivity index. Some heterocyclic compounds can exhibit toxicity, and a thorough toxicological profiling is essential in the drug development process.
Troubleshooting Guides
Synthesis-Related Issues
Q5: I am experiencing low yields during the cyclization step to form the 1,2,4-triazol-5-one ring. What are the possible causes and solutions?
A5: Low yields in the cyclization to form the triazolone ring can be attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
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Side reactions: The formation of byproducts can reduce the yield of the desired product. Purification techniques such as column chromatography may be necessary to isolate the target compound.
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Reagent quality: Ensure the purity and dryness of your starting materials and solvents. Moisture can interfere with many organic reactions.
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Base selection: The choice of base for the cyclization can be critical. If you are using a weak base, consider switching to a stronger, non-nucleophilic base.
Q6: I am having difficulty with the purification of my final this compound derivatives. What purification strategies are recommended?
A6: Purification of these derivatives can often be achieved through the following methods:
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Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system is a common and effective method for purification.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
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Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be a useful technique.
In Vitro Experiment-Related Issues
Q7: My IC50 values for a specific derivative are inconsistent across different experimental runs. What could be the reason for this variability?
A7: Inconsistent IC50 values are a common challenge in in vitro cytotoxicity assays. Several factors can contribute to this:
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Cell seeding density: Variations in the initial number of cells seeded per well can significantly affect the results. Ensure consistent cell seeding density across all experiments.
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Cell passage number: Cells at high passage numbers can have altered growth rates and drug sensitivity. It is advisable to use cells within a defined passage number range.
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Compound stability: The compound may be unstable in the cell culture medium. Prepare fresh stock solutions and dilutions for each experiment.
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Assay variability: Ensure that all steps of the cytotoxicity assay (e.g., incubation times, reagent concentrations) are performed consistently.
Q8: The anticancer activity of my derivative is lower than expected. What strategies can I employ to increase its potency?
A8: To enhance the anticancer potency of your this compound derivatives, consider the following structural modifications:
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Substitution at the 3-position of the triazole ring: Introducing various alkyl or aryl groups at this position can significantly modulate the biological activity.
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Modification of the 4-phenyl ring: Explore the effects of different substituents (both electron-donating and electron-withdrawing) at various positions on the phenyl ring.
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Hybrid molecule synthesis: Consider creating hybrid molecules by linking the triazolone scaffold to other known anticancer pharmacophores.
Data Presentation
Table 1: In Vitro Cytotoxicity Data of Representative 1,2,4-Triazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | |
| 2 | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 | |
| 3 | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung) | 3.28 | |
| 4 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 (Breast) | <0.1 | [5] |
| 5 | Indolyl 1,2,4-triazole derivative (Vg) | MCF-7 (Breast) | 0.891 | [6] |
| 6 | Thiazolo[3,2-b][1][2][6]-triazole derivative (3b) | Mean GI50 | 1.37 | [3] |
| 7 | 1,2,4-triazole derivative (8c) | EGFR Inhibition | 3.6 | [1] |
Experimental Protocols
General Synthetic Protocol for 3-Substituted-4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-ones
This protocol describes a general method for the synthesis of the target compounds, which can be adapted based on the specific substituent at the 3-position.
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)hydrazinecarboxylate
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To a solution of 4-fluoroaniline in an appropriate solvent (e.g., dichloromethane), add triethylamine.
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Cool the mixture to 0 °C and add ethyl chloroformate dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-(4-Fluorophenyl)semicarbazide
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Reflux a solution of ethyl 2-(4-fluorophenyl)hydrazinecarboxylate and hydrazine hydrate in ethanol for several hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to obtain a precipitate.
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Filter the solid, wash with cold ethanol, and dry to yield the semicarbazide.
Step 3: Synthesis of 1-Aroyl-4-(4-fluorophenyl)semicarbazide
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To a solution of 4-(4-fluorophenyl)semicarbazide in a suitable solvent (e.g., pyridine), add the desired acyl chloride dropwise at 0 °C.
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Stir the reaction mixture at room temperature for several hours.
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter, wash with water, and recrystallize from a suitable solvent.
Step 4: Cyclization to form 3-Substituted-4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
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Heat a solution of the 1-aroyl-4-(4-fluorophenyl)semicarbazide in an aqueous solution of a base (e.g., NaOH or K2CO3) at reflux for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
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Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathways
Caption: Potential anticancer mechanisms of 1,2,4-triazol-5(4H)-one derivatives.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of anticancer potency.
Logical Relationship for Potency Enhancement
Caption: Strategies for increasing the anticancer potency of the core scaffold.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 3. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of 4-substituted-1,2,4-triazol-5-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-substituted-1,2,4-triazol-5-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-substituted-1,2,4-triazol-5-ones, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Cyclization: The reaction may not have gone to completion. 2. Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation. 3. Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and equilibrium. 4. Impure Starting Materials: Impurities in the starting semicarbazide or its precursors can interfere with the reaction. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may improve the rate of cyclization. 2. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. 3. Screen Bases and Solvents: Experiment with different bases (e.g., NaOH, KOH, K₂CO₃) and solvents (e.g., ethanol, water, DMF). For instance, cyclization of semicarbazide derivatives is often carried out in the presence of 2% NaOH.[1] 4. Purify Starting Materials: Ensure the purity of starting materials through recrystallization or chromatography. |
| Formation of Isomeric Byproducts | 1. Ambident Nucleophilicity of Semicarbazide: The semicarbazide intermediate has multiple nucleophilic sites, which can lead to the formation of different regioisomers upon cyclization. The nature of the substituent on the semicarbazide can influence the cyclization pathway.[2] 2. Reaction Conditions Favoring Isomer Formation: The choice of base and solvent can influence the regioselectivity of the cyclization.[2] | 1. Modify Substituents: If synthetically feasible, modifying the substituents on the semicarbazide can direct the cyclization to the desired isomer.[2] 2. Optimize Reaction Conditions: Carefully screen reaction conditions, particularly the base and solvent system, to favor the formation of the desired isomer. Weaker bases or aprotic solvents may alter the regioselectivity. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. 2. Inefficient Activation: The base may not be strong enough to deprotonate the semicarbazide effectively for cyclization. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is consumed. 2. Use a Stronger Base: Consider using a stronger base like potassium hydroxide or sodium ethoxide to facilitate the cyclization. |
| Formation of Hydrolysis Products | 1. Presence of Water and Strong Basic Conditions: The triazolone ring or ester precursors can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Use a Milder Base: Employ a weaker base such as potassium carbonate or triethylamine. 3. Control Temperature: Run the reaction at a lower temperature to minimize hydrolysis. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have very similar polarities, making separation by chromatography or recrystallization challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. Optimize Chromatographic Conditions: Use a different solvent system or a different stationary phase for column chromatography. 2. Derivative Formation: Consider converting the product to a crystalline derivative for purification, followed by deprotection. 3. Alternative Recrystallization Solvents: Screen a variety of solvents or solvent mixtures for recrystallization. Seeding with a pure crystal or scratching the flask can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-substituted-1,2,4-triazol-5-ones and what are the typical side reactions for each?
A1: The most common route is the cyclization of 1,4-disubstituted semicarbazides, typically in a basic medium.[1] A primary challenge is controlling the regioselectivity of the cyclization, which can lead to the formation of isomeric byproducts. The specific isomer formed can depend on the nature of the substituents on the semicarbazide.[2] Another route involves the reaction of hydrazides with isocyanates to form a semicarbazide intermediate in situ, which then cyclizes.[1] Side reactions can include the formation of ureas from the reaction of the isocyanate with any water present, or incomplete cyclization.
Q2: How does the choice of base affect the outcome of the cyclization reaction?
A2: The base plays a crucial role in the cyclization of the semicarbazide intermediate. It acts as a catalyst by deprotonating the appropriate nitrogen atom to initiate the intramolecular nucleophilic attack. The strength and type of base can influence the reaction rate and, in some cases, the regioselectivity of the cyclization, leading to different isomers.[2] Common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate. The optimal base should be determined empirically for each specific substrate.
Q3: I am observing two spots on my TLC with very similar Rf values. How can I confirm if they are isomers?
A3: The presence of two spots with similar Rf values is a strong indication of isomer formation. To confirm this, you can:
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Spectroscopic Analysis: Isolate each compound and analyze them
References
Enhancing the stability of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The information herein is designed to assist in enhancing the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: The compound may exhibit pH-dependent hydrolysis. Acidic or basic conditions can catalyze the degradation of the triazolone ring.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Light: Exposure to UV or ambient light may induce photolytic degradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
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Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact molecule require experimental confirmation, potential degradation routes for similar triazolone structures may include:
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Hydrolysis: Cleavage of the triazolone ring, particularly at the amide bond, can occur under acidic or basic conditions.
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Oxidation: The triazole ring can be susceptible to oxidation, potentially leading to ring-opened products.
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Photodegradation: UV light can provide the energy for photolytic cleavage or rearrangement of the molecule.
Q3: How can I monitor the stability of my this compound solution?
The most common method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2] This method should be able to separate the parent compound from any potential degradation products.
Q4: What are some general strategies to enhance the stability of this compound in solution?
To enhance the stability of your solution, consider the following:
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pH Control: Prepare solutions in a buffered system at a pH where the compound exhibits maximum stability. This typically needs to be determined experimentally.
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Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) and avoid unnecessary exposure to high temperatures.
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Light Protection: Protect solutions from light by using amber vials or by covering the container with aluminum foil.
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Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
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Solvent Selection: Use high-purity solvents and consider the impact of the solvent on stability. Protic solvents may facilitate hydrolysis, while aprotic solvents might be more protective.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in an aqueous solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Determine the pH of the solution. Perform a pH stability study by preparing the solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points to identify the pH of maximum stability. |
| High Temperature | Ensure the solution is stored at the appropriate temperature (e.g., 2-8 °C). Avoid leaving the solution at room temperature for extended periods. |
| Presence of Contaminants | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. |
Issue 2: The appearance of unknown peaks in the HPLC chromatogram after sample preparation.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Prepare and store the sample in amber vials or protect it from light. Compare the chromatogram of a light-exposed sample to one that has been kept in the dark. |
| Oxidation | Degas the solvent before use. Consider adding an antioxidant if compatible with your experimental setup. Prepare a sample under an inert atmosphere and compare it to a sample prepared in the air. |
| Interaction with Solvent | Investigate the use of alternative solvents. For example, if using methanol, consider acetonitrile as it is generally less reactive. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][4] The following are general protocols for stress testing:
1. Acid and Base Hydrolysis:
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Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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For acid hydrolysis, add an equal volume of 0.1 N HCl to an aliquot of the stock solution.
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For base hydrolysis, add an equal volume of 0.1 N NaOH to another aliquot.
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Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
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At various time points, withdraw samples, neutralize them, and dilute them with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.
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Keep the solution at room temperature and protect it from light.
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Analyze samples at different time intervals to monitor for degradation.
3. Thermal Degradation:
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Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.
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Also, prepare a solution of the compound and store it at a high temperature.
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Analyze the samples at various time points.
4. Photostability Testing:
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Prepare a solution of the compound and expose it to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
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A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
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Analyze both the exposed and control samples at the end of the exposure period.
Stability-Indicating HPLC Method
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point.[5]
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has maximum absorbance.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
The method should be validated to ensure it is specific for the parent compound and can resolve it from all potential degradation products.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Effect of pH on Stability at 60 °C
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation |
| 0.1 N HCl | 0 | 100.0 | 0.0 |
| 6 | 85.2 | 14.8 | |
| 12 | 72.1 | 27.9 | |
| 24 | 55.8 | 44.2 | |
| pH 7 Buffer | 0 | 100.0 | 0.0 |
| 6 | 99.5 | 0.5 | |
| 12 | 98.9 | 1.1 | |
| 24 | 97.8 | 2.2 | |
| 0.1 N NaOH | 0 | 100.0 | 0.0 |
| 6 | 78.9 | 21.1 | |
| 12 | 61.5 | 38.5 | |
| 24 | 40.3 | 59.7 |
Table 2: Effect of Different Stress Conditions
| Stress Condition | Duration | % Parent Compound Remaining | % Degradation |
| 3% H₂O₂ | 24 hours | 92.4 | 7.6 |
| Thermal (70 °C, solution) | 48 hours | 95.1 | 4.9 |
| Photolytic | 1.2 million lux hours | 88.7 | 11.3 |
Visualizations
References
Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support center for the analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex NMR spectra and troubleshooting common experimental issues.
Troubleshooting Guides and FAQs
This section addresses specific challenges you may encounter during the NMR analysis of this compound.
Question 1: Why does the 1H-NMR spectrum of the aromatic region for my compound appear as a complex multiplet instead of two simple doublets?
Answer: The 4-fluorophenyl group in your molecule gives rise to a complex second-order splitting pattern, often referred to as an AA'BB' system. This complexity arises because the chemical shift difference between the ortho- and meta-protons is comparable to the coupling constants between them. Additionally, long-range couplings between the protons and the fluorine atom (3JHF and 4JHF) further complicate the spectrum. Instead of two clean doublets, you will likely observe a series of overlapping multiplets that can be challenging to interpret at lower field strengths.
Question 2: I am having trouble assigning the proton and carbon signals for the triazolone ring. What should I be looking for?
Answer: The 1,2,4-triazol-5(4H)-one ring has one proton (N-H) and two carbons (C=O and C=N). The N-H proton is often broad and its chemical shift can be highly dependent on the solvent and concentration. To confirm its presence, you can perform a D2O exchange experiment, which will cause the N-H signal to disappear. The carbonyl carbon (C=O) will appear significantly downfield in the 13C-NMR spectrum, typically in the range of 150-160 ppm. The other triazole carbon, C3, is expected to resonate around 145 ppm.
Question 3: My baseline is rolling and my peaks are broad. What are the common causes and solutions?
Answer: A rolling baseline and broad peaks can stem from several factors:
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Poor Shimming: The magnetic field needs to be homogeneous. Re-shimming the spectrometer is the first troubleshooting step.[1]
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Sample Concentration: High sample concentrations can lead to increased viscosity and aggregation, causing line broadening.[1] Try diluting your sample.
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Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try to remove them by filtration through a small plug of Celite or by using a metal scavenger.
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Incomplete Dissolution: Ensure your compound is fully dissolved in the NMR solvent. Insoluble particles will disrupt the magnetic field homogeneity.
Question 4: How can I resolve overlapping signals in the aromatic region?
Answer: To resolve overlapping signals, you can employ a few strategies:
-
Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can help to resolve the multiplets.
-
2D NMR Spectroscopy: Techniques like 1H-1H COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other.[2][3] For this specific molecule, COSY would show correlations between the adjacent protons on the fluorophenyl ring.
-
Different Solvents: Changing the deuterated solvent can sometimes alter the chemical shifts of your signals enough to resolve overlap.[4]
Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts and coupling constants for this compound. Please note that these are predicted values based on structurally similar compounds and may vary slightly depending on experimental conditions.
Table 1: Predicted 1H-NMR Data for this compound (in DMSO-d6)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | ~7.70 | ddd | 3JHH ≈ 9.0, 4JHF ≈ 5.0, 4JHH ≈ 2.5 |
| H-3', H-5' | ~7.40 | t | 3JHH ≈ 9.0, 3JHF ≈ 9.0 |
| N-H | Variable (e.g., ~11.5) | br s | - |
| C3-H | ~8.12 | s | - |
Table 2: Predicted 13C-NMR Data for this compound (in DMSO-d6)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C-5 (C=O) | ~154 | s | - |
| C-3 | ~145 | s | - |
| C-1' | ~130 | d | 4JCF ≈ 3 |
| C-2', C-6' | ~129 | d | 2JCF ≈ 9 |
| C-3', C-5' | ~117 | d | 3JCF ≈ 22 |
| C-4' | ~162 | d | 1JCF ≈ 245 |
Experimental Protocols
Protocol 1: Standard 1H-NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer to NMR Tube: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set the appropriate spectral width (e.g., -2 to 14 ppm).
-
Set the number of scans (e.g., 16 or 32 for good signal-to-noise).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).
-
Integrate the signals.
-
Protocol 2: 1H-1H COSY Experiment
-
Sample Preparation and Spectrometer Setup: Follow steps 1-3 from Protocol 1.
-
COSY Program: Load a standard COSY pulse program.
-
Parameters:
-
Set the spectral width in both dimensions to be the same as the 1D 1H spectrum.
-
Set the number of increments in the indirect dimension (t1) (e.g., 256).
-
Set the number of scans per increment (e.g., 2-4).
-
-
Acquisition and Processing: Acquire and process the 2D data using the spectrometer's software. The resulting spectrum will show cross-peaks between coupled protons.[3]
Mandatory Visualization
Caption: Experimental workflow for NMR analysis.
Caption: Spin-spin coupling in the 4-fluorophenyl ring.
References
Technical Support Center: Antimicrobial Testing of Hydrophobic Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic triazole antifungal agents.
Troubleshooting Guides
This section addresses specific issues that may arise during the antimicrobial testing of hydrophobic triazoles.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results. | - Poor solubility of the triazole compound in the test medium, leading to precipitation. - The final concentration of the solvent (e.g., DMSO) may be inhibiting fungal growth. - Inaccurate initial inoculum concentration. | - Ensure the triazole is fully dissolved in the solvent before serial dilution. - Maintain the final solvent concentration at or below recommended limits (e.g., ≤1% for DMSO according to CLSI guidelines).[1] Run a solvent-only control to check for inhibition. - Verify the inoculum density spectrophotometrically. |
| Visible precipitation of the compound in the microtiter plate wells. | The hydrophobic triazole is coming out of solution at lower solvent concentrations during serial dilution. | - Prepare the initial stock solution at the highest possible concentration in 100% DMSO. - When performing serial dilutions, ensure rapid and thorough mixing at each step to maintain solubility as the solvent concentration decreases. |
| "Trailing" or paradoxical growth at higher drug concentrations. | This is a known phenomenon with azole antifungals where partial growth is observed across a range of concentrations, making the MIC endpoint difficult to determine. | - Read the MIC at the concentration that shows a prominent reduction in growth (approximately 50% inhibition) compared to the growth control, as recommended by CLSI for azoles. - Incubate for the recommended time (e.g., 24 hours for Candida spp.) as longer incubation can sometimes exacerbate the trailing effect. |
| No inhibition of growth, even at high concentrations. | - The organism may be resistant to the triazole. - The compound may have degraded. - The hydrophobic nature of the compound is preventing interaction with the fungal cells. | - Confirm the activity of the compound against a known susceptible quality control (QC) strain. - Ensure proper storage and handling of the triazole stock solution. - Consider using a low concentration of a surfactant like Tween 80 (at a concentration that does not inhibit fungal growth) to improve compound dispersion, though this is a deviation from standard protocols and should be validated. |
| Contamination in the growth control or test wells. | - Breach in sterile technique during inoculum preparation or plate inoculation. | - Review and strictly adhere to aseptic techniques. - Ensure all reagents, media, and equipment are sterile. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving hydrophobic triazoles for susceptibility testing?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of water-insoluble antifungal agents for susceptibility testing according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Q2: What is the maximum permissible concentration of DMSO in the final test wells?
A2: To avoid solvent-induced inhibition of fungal growth, the final concentration of DMSO should not exceed 1% (v/v) as per CLSI guidelines.[1] Some studies suggest that for certain sensitive organisms like Candida glabrata, the concentration should be kept below 2.5%.[2] It is crucial to include a solvent control (media with the same DMSO concentration as the test wells but without the drug) to ensure the solvent itself is not affecting fungal growth.
Q3: How do I prepare the inoculum for a broth microdilution assay?
A3: According to CLSI guidelines, select several well-isolated colonies from a fresh (24-48 hour) culture. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration, typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.[3]
Q4: How should I interpret the Minimum Inhibitory Concentration (MIC) for triazoles when I observe trailing growth?
A4: For azoles, the MIC is defined as the lowest drug concentration that produces a prominent reduction in growth (a score of 2, which corresponds to approximately 50% inhibition) compared to the drug-free growth control well. This is different from some other antifungals where complete inhibition is the endpoint.
Q5: Are there alternative methods for testing the susceptibility of hydrophobic compounds?
A5: While broth microdilution is the standard, agar-based methods like disk diffusion can also be used. For some hydrophobic compounds, especially those intended for topical use, methods like the touch-transfer or swab inoculation assay have been developed to better mimic real-world conditions.[4] Additionally, agar-based screening plates with incorporated azoles are used to detect resistance in Aspergillus species.[3][5]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the antimicrobial testing of triazoles.
Table 1: Recommended Final DMSO Concentrations for Susceptibility Testing
| Standard | Recommended Maximum Final DMSO Concentration (v/v) |
| CLSI | ≤ 1%[1] |
| EUCAST | ≤ 0.5%[1] |
| For Candida glabrata (experimental) | < 2.5%[2] |
Table 2: Example MIC Ranges for Quality Control (QC) Strains
| Antifungal Agent | QC Strain | CLSI-Published MIC Range (µg/mL) |
| Itraconazole | Paecilomyces variotii ATCC MYA-3630 | 0.06 - 0.5[6] |
| Posaconazole | Paecilomyces variotii ATCC MYA-3630 | 0.03 - 0.25[6] |
| Voriconazole | Paecilomyces variotii ATCC MYA-3630 | 0.015 - 0.12[6] |
| Itraconazole | Candida parapsilosis ATCC 22019 | 0.03 - 0.12 |
| Voriconazole | Candida parapsilosis ATCC 22019 | 0.008 - 0.06 |
Table 3: Example MIC Values for Novel Triazole Derivatives Against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| Triazole Derivative E10 | 16 | [7] |
| Triazole-piperdine-heterocycle hybrid | 0.008 mM | [8] |
| Selenium-containing triazole derivative | More potent than fluconazole | [9] |
| 3,4-dichlorobenzyl derivative 5b | Comparable or superior to miconazole and fluconazole | [10] |
Experimental Protocols
Broth Microdilution MIC Assay for Hydrophobic Triazoles (Adapted from CLSI M27/M38)
Objective: To determine the minimum inhibitory concentration (MIC) of a hydrophobic triazole against a fungal isolate.
Materials:
-
Hydrophobic triazole compound
-
100% Dimethyl sulfoxide (DMSO)
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate and appropriate growth agar (e.g., Sabouraud Dextrose Agar)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Triazole Stock Solution: Dissolve the hydrophobic triazole in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or higher). Ensure the compound is completely solubilized.
-
Preparation of Drug Dilution Plate: a. In a sterile 96-well plate, perform a serial two-fold dilution of the triazole stock solution in RPMI-1640 medium to achieve concentrations that are twice the final desired test concentrations. b. Include a drug-free well for the growth control and a solvent control well containing RPMI-1640 with the highest concentration of DMSO used in the test wells.
-
Inoculum Preparation: a. From a 24-48 hour culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. c. Dilute this adjusted suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.
-
Inoculation: Add an equal volume of the prepared inoculum to each well of the drug dilution plate. This will halve the drug and solvent concentrations to their final test values.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: Read the plate visually or with a microplate reader. The MIC for azoles is the lowest concentration showing a prominent decrease in turbidity (approximately 50%) compared to the growth control.
Time-Kill Assay for Hydrophobic Triazoles
Objective: To assess the fungicidal or fungistatic activity of a hydrophobic triazole over time.
Materials:
-
All materials for the Broth Microdilution MIC Assay
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Determine the MIC: First, determine the MIC of the triazole against the test organism as described above.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as for the MIC assay.
-
Test Setup: a. In sterile tubes, prepare the test medium (RPMI-1640) with the triazole at concentrations corresponding to multiples of the MIC (e.g., 1x, 4x, 16x MIC).[11] b. Include a drug-free growth control tube. c. Inoculate each tube with the prepared fungal suspension to achieve a starting inoculum of 1-5 x 10⁵ CFU/mL.
-
Incubation and Sampling: a. Incubate the tubes at 35°C with agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot from each tube.[12]
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.[12]
Biofilm Susceptibility Assay
Objective: To determine the effect of a hydrophobic triazole on the formation and viability of fungal biofilms.
Materials:
-
All materials for the Broth Microdilution MIC Assay
-
Flat-bottom 96-well microtiter plates (tissue-culture treated)
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation: a. Add the standardized fungal inoculum (1-5 x 10³ CFU/mL in RPMI-1640) to the wells of a flat-bottom 96-well plate. b. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment: a. After incubation, carefully remove the planktonic cells by washing the wells gently with sterile PBS. b. Add fresh RPMI-1640 medium containing serial dilutions of the hydrophobic triazole to the wells with the pre-formed biofilms. Include a drug-free control. c. Incubate for another 24 hours at 37°C.
-
Quantification of Biofilm: a. After treatment, wash the wells again with PBS to remove non-adherent cells. b. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Wash away the excess stain with water and allow the plate to air dry. d. Solubilize the bound crystal violet by adding 95% ethanol to each well. e. Read the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the reduction in biofilm biomass.
Visualizations
Caption: Workflow for MIC determination of hydrophobic triazoles.
Caption: Triazoles inhibit CYP51, disrupting fungal membrane synthesis.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity testing methods for hydrophobic patterned surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative study of the antimicrobial activity of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one and other triazoles
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides a comparative analysis of the antimicrobial efficacy of selected 4-substituted-1,2,4-triazole derivatives, with a particular focus on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, and compares their performance with the established antifungal agent, Fluconazole. Due to the limited availability of specific antimicrobial data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, this guide will focus on structurally related and well-studied analogs to provide valuable insights for researchers and drug development professionals.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the selected triazole derivatives and the reference compound Fluconazole was evaluated against common pathogenic strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method. The results are summarized in the table below.
| Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | Target Microorganism | MIC (µg/mL) |
| 4-[(3-Nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM* | Fluconazole | Candida albicans | 0.5 - 8 |
| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | Escherichia coli | 5 | Fluconazole | Staphylococcus aureus | Not Active |
| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | Staphylococcus aureus | 5 | Fluconazole | Escherichia coli | Not Active |
| 4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Compound 4c, -OH sub.) | Staphylococcus aureus | 16 | |||
| 4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Compound 4e, -Br sub.) | Escherichia coli | 25 |
*Note: The MIC value for 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol was reported in mM and has been included as such for accuracy.[1] The MIC values for Fluconazole can vary depending on the specific strain and testing conditions.[2][3]
Experimental Protocols
The determination of antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution Method and the Agar Disc Diffusion Method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner.[4][5][6][7][8]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for 18-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Disc Diffusion Method
This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[9][10][11][12][13]
-
Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Discs: Sterile filter paper discs (approximately 6 mm in diameter) impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will be observed around the disc. The diameter of this zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.
Mandatory Visualization
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution reference methodology | PDF [slideshare.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. benchchem.com [benchchem.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
A Comparative Analysis of the Antifungal Potential of a 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Analog and Fluconazole
A detailed guide for researchers and drug development professionals on the antifungal activities of a novel triazole derivative in comparison to the established antifungal agent, fluconazole. This report provides available experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.
Disclaimer: Direct comparative studies and specific antifungal activity data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one against fluconazole were not available in the reviewed literature. This guide presents data for structurally related 4-amino-5-(4-fluorophenyl)-4H-[1][2][3]-triazole-3-thiol derivatives as a means of indirect comparison and to highlight the potential of this chemical class. The presented data for the novel triazole derivatives are based on the findings of Gupta et al. in "Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity".
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with fluconazole being a prominent example. This guide provides a comparative overview of the antifungal activity of fluconazole and a class of investigational 1,2,4-triazole derivatives, specifically 4-amino-5-(4-fluorophenyl)-4H-[1][2][3]-triazole-3-thiols, which are structurally related to this compound.
Quantitative Antifungal Activity
The antifungal efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for fluconazole and the structurally related triazole derivatives against several pathogenic fungal species.
| Fungal Strain | Fluconazole MIC (µg/mL) | 4-amino-5-(4-fluorophenyl)-4-(2,4-dichlorobenzylideneamino)-4H-[1][2][3]-triazole-3-thiol MIC (µg/mL) | 4-amino-5-(4-fluorophenyl)-4-(4-chlorobenzylideneamino)-4H-[1][2][3]-triazole-3-thiol MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 32 | 32 |
| Candida tropicalis | 0.25 - 4.0 | 64 | 64 |
| Aspergillus niger | >64 | 128 | 128 |
Note: The MIC values for fluconazole can vary depending on the specific isolate and testing conditions. The values presented are typical ranges observed in the literature. The MIC values for the triazole derivatives are from the aforementioned study by Gupta et al.
Experimental Protocols
The determination of antifungal activity is conducted following standardized procedures to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.
Broth Microdilution Method (Based on CLSI M27):
-
Preparation of Antifungal Stock Solutions: Antifungal agents (fluconazole and the test compounds) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of drug concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Mechanism of Action
Fluconazole:
Fluconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately inhibiting fungal growth and replication.
This compound and Related Derivatives:
While the specific mechanism of action for this compound has not been explicitly elucidated, it is highly probable that, as a 1,2,4-triazole derivative, it shares the same target as fluconazole: lanosterol 14α-demethylase. The structural components, including the triazole ring and the fluorophenyl group, are common features in many known inhibitors of this enzyme.
Visualizations
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of ergosterol synthesis by azole antifungals.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one in Oncology: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases has revealed a significant data gap regarding the anticancer efficacy of the specific compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. At present, there are no published preclinical or clinical studies detailing its activity against cancer cell lines or in animal models. Consequently, a direct comparison of its efficacy with existing anticancer drugs is not possible.
While the 1,2,4-triazole scaffold is a core component of numerous established and experimental therapeutic agents, the biological activity of each derivative is highly dependent on its specific substitutions. The broader class of fluorinated 1,2,4-triazole analogues has been a subject of interest in medicinal chemistry, with various studies exploring their potential as anticancer agents. Research has shown that the inclusion of a fluorine atom can enhance the pharmacological properties of a molecule.[1][2]
For instance, studies on different, more complex molecules that incorporate a 4-fluorophenyl-triazole moiety have shown a range of biological activities. However, these findings cannot be extrapolated to predict the efficacy or mechanism of action of the specific, simpler structure of this compound.
Existing Anticancer Drugs: A Benchmark
To provide a context for the type of data required for a comparative analysis, the following tables summarize the efficacy of some standard-of-care chemotherapy agents for common cancers like breast and lung cancer. This information is derived from extensive clinical trials and represents the benchmark against which new therapeutic candidates are typically measured.
Table 1: Efficacy of Selected FDA-Approved Drugs for Breast Cancer
| Drug | Drug Class | Mechanism of Action | Common Cancer Cell Lines Tested | Reported Efficacy (Example IC50 Values) |
| Paclitaxel | Taxane | Microtubule Stabilizer | MCF-7, MDA-MB-231 | 1-10 nM |
| Doxorubicin | Anthracycline | Topoisomerase II Inhibitor, DNA Intercalator | MCF-7, MDA-MB-231 | 20-100 nM |
| Cisplatin | Platinum-based | DNA Cross-linking Agent | MCF-7, MDA-MB-231 | 1-5 µM |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase Inhibitor | MCF-7, MDA-MB-231 | 5-20 µM |
IC50 values are highly variable depending on the specific cell line and experimental conditions.
Table 2: Efficacy of Selected FDA-Approved Drugs for Non-Small Cell Lung Cancer (NSCLC)
| Drug | Drug Class | Mechanism of Action | Common Cancer Cell Lines Tested | Reported Efficacy (Example IC50 Values) |
| Cisplatin | Platinum-based | DNA Cross-linking Agent | A549, H460 | 2-10 µM |
| Paclitaxel | Taxane | Microtubule Stabilizer | A549, H460 | 5-20 nM |
| Gemcitabine | Antimetabolite | Nucleoside Analog, DNA Synthesis Inhibitor | A549, H460 | 10-50 nM |
| Pemetrexed | Antimetabolite | Folate Antagonist | A549, H460 | 50-200 nM |
IC50 values are highly variable depending on the specific cell line and experimental conditions.
Experimental Protocols for Efficacy Determination
A typical preclinical workflow to determine the anticancer efficacy of a novel compound is outlined below. This process is essential for gathering the necessary data for a comparative analysis.
Conclusion
The request for a comparative guide on the efficacy of this compound versus existing anticancer drugs cannot be fulfilled at this time due to a lack of available scientific data on the specified compound. The field of medicinal chemistry is vast, and while the 1,2,4-triazole nucleus is a promising scaffold for the development of new anticancer agents, not every synthesized derivative undergoes extensive biological testing or is reported in the literature.
For researchers, scientists, and drug development professionals, this highlights the critical need for the publication of both positive and negative results in preclinical studies to build a comprehensive understanding of the structure-activity relationships within a chemical series. Future research on this compound would be necessary to determine its potential as an anticancer agent and to enable the comparative analysis sought by this guide.
References
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select fluorinated triazole compounds, a class of molecules with significant therapeutic potential, particularly as antifungal and anticancer agents. The inclusion of fluorine atoms into the triazole scaffold often enhances metabolic stability and binding affinity, leading to improved pharmacological properties. This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways to offer an objective performance comparison.
Antifungal Fluorinated Triazoles
The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition or cell death.
Data Presentation: In Vitro vs. In Vivo Antifungal Efficacy
The following table summarizes the in vitro minimum inhibitory concentrations (MICs) and the in vivo efficacy of novel fluorinated triazole antifungal agents compared to the standard drug, fluconazole. Lower MIC values indicate higher in vitro potency, while higher survival rates in animal models signify greater in vivo efficacy.
| Compound | Target Organism | In Vitro Efficacy (MIC in µg/mL) | In Vivo Efficacy (Survival Rate %) | Reference |
| FX0685 | Candida albicans (Fluconazole-resistant) | Potent activity (exact values not specified) | Significantly improved survival rates | [1] |
| Syn2903 | Candida albicans | <0.048 - 0.78 | Similar to Fluconazole | [2] |
| Syn2903 | Aspergillus fumigatus | <0.048 - 0.39 | Superior to Itraconazole | [2] |
| Compound 6c | Candida albicans | 0.0625 | Effective protection at 0.5-2.0 mg/kg | |
| Fluconazole | Candida albicans | 0.5 | - | |
| Fluconazole | Aspergillus fumigatus | >64.0 | - |
Experimental Protocols: Antifungal Assays
1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Following NCCLS M27-A Guidelines)
This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
-
Preparation of Antifungal Agent: The fluorinated triazole compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: A 96-well microtiter plate is prepared with each well containing the diluted antifungal agent and the fungal inoculum. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
2. In Vivo Antifungal Efficacy: Murine Systemic Candidiasis Model
This model assesses the therapeutic efficacy of an antifungal compound in a living organism.
-
Infection: Immunocompetent mice (e.g., BALB/c) are infected intravenously with a predetermined lethal dose of Candida albicans.
-
Treatment: The test compound (fluorinated triazole) is administered to the infected mice at various doses and schedules (e.g., once or twice daily for a specific number of days). A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for signs of illness and mortality. The survival rate is recorded over a period of time (e.g., 14-21 days).
-
Efficacy Evaluation: The efficacy of the compound is determined by its ability to increase the survival rate of the infected mice compared to the control group.
Signaling Pathway: CYP51 Inhibition
The following diagram illustrates the mechanism of action of antifungal triazoles through the inhibition of the ergosterol biosynthesis pathway.
Caption: Inhibition of CYP51 by fluorinated triazoles disrupts ergosterol synthesis.
Anticancer Fluorinated Triazoles
Certain fluorinated triazole derivatives have demonstrated potent anticancer activity. Their mechanisms of action can be diverse, but a common outcome is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing and proliferating.
Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy
The table below presents a comparison of the in vitro cytotoxicity (IC50 values) and in vivo antitumor activity of representative fluorinated triazole compounds. Lower IC50 values indicate greater potency in killing cancer cells in vitro. In vivo efficacy is often measured by tumor growth inhibition.
| Compound | Cancer Cell Line | In Vitro Efficacy (IC50 in µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Fluorinated Triazole Hybrid 38 | MCF-7 (Breast) | 0.76 - 13.55 | - | - | [3][4] |
| Fluorinated Triazole Hybrid 35 | MGC-803 (Gastric) | 0.73 - 11.61 | - | More potent than 5-fluorouracil | [3][4] |
| MPA (Novel 1,2,4-triazole derivative) | - | Good cytotoxic potential | EAC and DLA models | Possesses antitumor activity | [5] |
| OBC (Novel 1,2,4-triazole derivative) | - | Good cytotoxic potential | EAC and DLA models | Possesses antitumor activity | [5] |
Experimental Protocols: Anticancer Assays
1. In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay measures the cytotoxicity of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated triazole compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm), which is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
2. In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models
These models are used to evaluate the antitumor efficacy of compounds in mice.
-
Tumor Induction: Mice are inoculated intraperitoneally with either EAC or DLA cells, leading to the development of ascites tumors.
-
Treatment: The tumor-bearing mice are treated with the fluorinated triazole compound at different doses. A control group receives a vehicle.
-
Evaluation: The antitumor effect is assessed by monitoring parameters such as the increase in lifespan, changes in body weight, and reduction in tumor volume and viable tumor cell count.
Signaling Pathway: G2/M Cell Cycle Arrest
The following diagram illustrates a simplified pathway leading to G2/M cell cycle arrest, a common mechanism of action for anticancer agents.
Caption: Fluorinated triazoles can induce G2/M cell cycle arrest.
References
Validating the Mechanism of Action of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the validation of the mechanism of action for the novel compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole-5-one scaffold is a recognized pharmacophore associated with a diverse range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[1][2][3] Based on existing literature for analogous structures, a plausible mechanism of action for this compound is the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory and neuropathic pain pathways.[4]
This document outlines a proposed validation workflow, compares the hypothetical compound to established drugs with relevant mechanisms of action, and provides detailed experimental protocols.
Comparative Analysis of this compound and Alternative Compounds
To effectively validate the therapeutic potential of this compound, its performance should be benchmarked against established drugs targeting similar pathways. This section provides a comparative overview of the hypothetical compound against a known TNF-α inhibitor (Etanercept), a widely used non-steroidal anti-inflammatory drug (NSAID; Ibuprofen), and a standard anticonvulsant (Carbamazepine).
Table 1: Comparative Efficacy Data
| Compound | Target/Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy (ED50) | Therapeutic Class |
| This compound | Hypothesized: TNF-α Inhibition | To Be Determined | To Be Determined | Investigational |
| Etanercept | TNF-α Inhibition | ~1-10 ng/mL (for TNF-α binding) | Varies by model (e.g., arthritis models) | Biologic Anti-inflammatory |
| Ibuprofen | COX-1/COX-2 Inhibition | ~5 µM (for COX-1) | ~10-30 mg/kg (rodent pain models) | NSAID (Analgesic, Anti-inflammatory) |
| Carbamazepine | Voltage-gated Sodium Channel Blocker | Not applicable | ~5-15 mg/kg (rodent seizure models) | Anticonvulsant |
Experimental Protocols for Mechanism of Action Validation
To substantiate the hypothesized mechanism of action and evaluate the therapeutic profile of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro TNF-α Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on TNF-α.
-
Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound against human TNF-α.
-
Methodology:
-
Recombinant human TNF-α is pre-incubated with varying concentrations of this compound.
-
The TNF-α sensitive cell line (e.g., L929 murine fibrosarcoma cells) is then exposed to the pre-incubated mixture.
-
Cell viability is assessed after a 24-48 hour incubation period using a standard method such as the MTT assay.
-
The percentage of inhibition of TNF-α-induced cytotoxicity is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to assess the anti-inflammatory effects of a compound.
-
Objective: To evaluate the ability of the test compound to reduce acute inflammation.
-
Methodology:
-
Rodents (rats or mice) are administered this compound, a vehicle control, or a reference drug (e.g., Ibuprofen) via oral gavage.
-
After a specified pre-treatment period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.[5][6]
-
Objective: To assess the compound's ability to reduce visceral pain.
-
Methodology:
-
Mice are pre-treated with the test compound, vehicle, or a positive control.
-
After the appropriate absorption time, a 0.6% solution of acetic acid is injected intraperitoneally.[6]
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[6]
-
The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle group.
-
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[3][7]
-
Objective: To determine the anticonvulsant efficacy of the test compound.
-
Methodology:
-
Rodents are administered the test compound, vehicle, or a reference anticonvulsant (e.g., Carbamazepine).
-
At the time of peak effect, a maximal electrical stimulus is delivered via corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a protective effect.
-
The 50% effective dose (ED50) can be determined using a dose-response study.
-
Visualizations
Proposed Signaling Pathway
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,2,4-triazol-5-ones as tumor necrosis factor-alpha inhibitors for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance of Novel Triazole Antifungals: A Case Study Approach
Introduction
This guide provides a comparative framework for studying the cross-resistance of novel triazole antifungal agents, using the hypothetical compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (designated here as "Compound A") as an example. Currently, there is a lack of publicly available experimental data specifically detailing the cross-resistance profile of this compound. However, by understanding the established mechanisms of triazole resistance and employing standardized testing protocols, researchers can effectively evaluate its potential for cross-resistance with existing antifungal drugs.
Triazole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts and cyp51A in molds), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1][2][3][4] Resistance to this class of drugs is a growing concern and can occur through various mechanisms, often leading to cross-resistance, where resistance to one triazole confers resistance to others.[1][5] Common mechanisms include alterations in the target enzyme that reduce drug binding, and the overexpression of efflux pumps that actively remove the drug from the cell.[1][2][6]
This guide presents illustrative data, detailed experimental methodologies, and visual workflows to aid researchers in designing and interpreting cross-resistance studies for new chemical entities like this compound.
Comparative Antifungal Activity: An Illustrative Overview
To effectively assess cross-resistance, the activity of a novel compound is compared against a panel of clinically relevant fungal isolates with known susceptibility profiles to existing drugs. The following table provides hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate potential outcomes of such a study.
Disclaimer: The data presented in this table is purely illustrative and not based on experimental results for this compound. It is intended to demonstrate potential cross-resistance patterns.
Table 1: Illustrative Antifungal Susceptibility Data (MIC in µg/mL)
| Fungal Strain | Isolate ID | Fluconazole (FLC) | Voriconazole (VRC) | Hypothetical Compound A | Interpretation |
| Candida albicans | CA-S1 | 1 | 0.125 | 0.5 | Susceptible to all agents |
| Candida albicans | CA-R1 | 64 | 0.25 | 1 | FLC-resistant, Susceptible to VRC and Compound A |
| Candida glabrata | CG-R2 | >256 | 8 | 64 | Cross-resistant to FLC and Compound A |
| Aspergillus fumigatus | AF-S1 | N/A | 0.5 | 1 | Susceptible to VRC and Compound A |
| Aspergillus fumigatus | AF-R1 (cyp51A mutation) | N/A | 16 | 32 | Cross-resistant to VRC and Compound A |
| Cryptococcus neoformans | CN-S1 | 4 | 0.25 | 2 | Susceptible to all agents |
Experimental Protocols
A standardized methodology is crucial for generating reliable and comparable data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for molds, is the reference standard for antifungal susceptibility testing.[7][8][9][10]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Antifungal Agents:
-
Prepare stock solutions of the antifungal agents (e.g., Fluconazole, Voriconazole, and the test compound) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium. The final concentration range should be sufficient to determine the MIC for both susceptible and resistant strains (e.g., 0.03 to 256 µg/mL).
2. Inoculum Preparation:
-
For Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 7 days to encourage sporulation. Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a specific optical density using a spectrophotometer and then dilute in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plates (containing the serially diluted antifungal agents) with the prepared fungal suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for molds, or until sufficient growth is observed in the control well.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.
-
For azoles, this is typically a prominent reduction in turbidity (≥50% inhibition) as determined by visual inspection or using a spectrophotometric plate reader.
Visualizing Experimental and Logical Relationships
Diagrams are essential for representing complex workflows and biological pathways. The following have been generated using the DOT language to illustrate the cross-resistance study workflow and the underlying molecular mechanisms of triazole resistance.
References
- 1. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 2. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus | PLOS One [journals.plos.org]
- 6. Resistance mechanism and proteins in Aspergillus species against antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
A Head-to-Head Comparison of 4-Aryl-1,2,4-Triazol-5-one Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-aryl-1,2,4-triazol-5-one derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer a broader perspective on the structure-activity relationships of this class of compounds.
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The 4-aryl-1,2,4-triazol-5-one scaffold, in particular, has garnered significant interest as a template for the design of novel therapeutic agents. This guide summarizes key findings from multiple studies to facilitate a comparative understanding of how substitutions on the 4-aryl ring influence the biological potency of these derivatives.
Comparative Biological Activity
The following tables present a summary of the in vitro anticancer and antimicrobial activities of various 4-aryl-1,2,4-triazol-5-one and related triazole derivatives, as reported in the literature. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains used.
Anticancer Activity
The anticancer potential of 4-aryl-1,2,4-triazol-5-one derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.
| Compound ID/Series | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2,6-dimethylphenyl | SNB-75 (CNS Cancer) | - (38.94% PGI) | [1] |
| 4-methoxyphenyl | Various | - | [1] | |
| 2-chlorophenyl | SNB-75 (CNS Cancer) | - (41.25% PGI) | [1] | |
| Series 2 | 4-bromophenyl | HeLa (Cervical Cancer) | 7.02 | [4] |
| 4-iodophenyl | HeLa (Cervical Cancer) | 4.16 | [4] | |
| 4-nitrophenyl | HeLa (Cervical Cancer) | 4.51 | [4] | |
| Series 3 | N/A (fused triazolo-thiadiazole) | HT-29 (Colon Cancer) | - (GI50 values reported) | [5][6] |
PGI: Percent Growth Inhibition at a concentration of 10⁻⁵ M.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Series | 4-Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |
| Series 4 | 4-bromophenyl | Bacillus cereus | 31.25-62.5 | [7] |
| 4-methylphenyl | Bacillus cereus | >62.5 | [7] | |
| Series 5 | N/A (fused triazolo-thiadiazole) | Streptococcus pyogenes | 16-17 (Zone of Inhibition in mm at 1 µg/mL) | [7] |
| N/A (fused triazolo-thiadiazole) | Pseudomonas phaseolicola | 16-17 (Zone of Inhibition in mm at 1 µg/mL) | [7] | |
| Series 6 | 4-chlorophenyl | Escherichia coli | Moderate Activity | [2] |
| 4-chlorophenyl | Klebsiella pneumoniae | Moderate Activity | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Dilution Method
The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway targeted by some triazole derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and biological evaluation of 4-aryl-1,2,4-triazol-5-one derivatives.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a potential target for some 1,2,4-triazole derivatives.[3][5][8]
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Correlating in vitro activity with in vivo outcomes for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
An Objective Comparison of In Vitro Performance and Potential In Vivo Outcomes
For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of various 1,2,4-triazole derivatives, correlating their in vitro activity with potential in vivo outcomes based on available experimental data. While specific data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is not extensively available in the public domain, this guide will draw upon structurally related compounds to provide a valuable comparative framework.
In Vitro Activity of 1,2,4-Triazole Derivatives: A Comparative Analysis
The following tables summarize the in vitro biological activities of several 1,2,4-triazole derivatives against various cell lines and pathogens.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | In Vitro Assay | IC50 / Activity | Reference |
| 5m | BxPC-3 (Pancreatic) | MTT Assay | 0.04 µM | [1] |
| H1975 (Lung) | MTT Assay | 3.2 µM | [1] | |
| A875 (Melanoma) | MTT Assay | 0.68 µM | [1] | |
| HCT116 (Colon) | MTT Assay | 1.2 µM | [1] | |
| SW620 (Colon) | MTT Assay | 1.3 µM | [1] | |
| LS174T (Colon) | MTT Assay | 0.08 µM | [1] | |
| 4i | SNB-75 (CNS) | NCI-60 Screen | 38.94% Growth Inhibition | [2] |
| UO-31 (Renal) | NCI-60 Screen | 30.14% Growth Inhibition | [2] | |
| CCRF-CEM (Leukemia) | NCI-60 Screen | 26.92% Growth Inhibition | [2] | |
| Indolyl 1,2,4-triazole | MCF-7 (Breast) | Cytotoxicity Assay | Not specified | [3] |
| MDA-MB-231 (Breast) | Cytotoxicity Assay | Not specified | [3] | |
| ZQL-4c | MCF-7 (Breast) | Cell Proliferation Assay | IC50 ~10 µM (24h) | [4] |
| MDA-MB-231 (Breast) | Cell Proliferation Assay | IC50 ~8 µM (24h) | [4] | |
| SK-BR-3 (Breast) | Cell Proliferation Assay | IC50 ~9 µM (24h) | [4] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | In Vitro Assay | MIC / EC50 | Reference |
| 8d | Physalospora piricola | Antifungal Assay | EC50 = 10.808 µg/mL | [5][6] |
| 8k | Physalospora piricola | Antifungal Assay | EC50 = 10.126 µg/mL | [5][6] |
| Fluconazole derivative 1n | Candida albicans | Antifungal Assay | MIC80 = 0.0156 µg/mL | [7] |
| Clinafloxacin-triazole hybrid 28g | Various fungal strains | Antifungal Assay | MIC = 0.25–1 µg/mL | [7] |
Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Bacterial Strain | In Vitro Assay | MIC | Reference |
| T5 | B. subtilis, E. coli, P. aeruginosa | Tube Dilution Method | 24.7 µM, 12.3 µM | [8] |
| Clinafloxacin-triazole hybrid 28 | Various bacterial strains | Antibacterial Assay | 0.25–2 µg/mL | [7] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid 29 | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Assay | 0.046–3.11 µM | [7] |
| 48g | S. aureus, B. subtilis, E. coli, P. aeuroginosa | Antibacterial Assay | 0.5–1 µM | [7] |
Table 4: Anticonvulsant Activity of 1,2,4-Triazole Derivatives
| Compound ID | Test Model | In Vivo Assay | ED50 | Reference |
| 6f | Maximal Electroshock (MES) | Rodent model | 13.1 mg/kg | [9] |
| Subcutaneous Pentylenetetrazole (scPTZ) | Rodent model | 19.7 mg/kg | [9] | |
| 6l | Maximal Electroshock (MES) | Rodent model | 9.1 mg/kg | [9] |
| Subcutaneous Pentylenetetrazole (scPTZ) | Rodent model | 19.0 mg/kg | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Anticancer Activity Assays
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1] The resulting formazan crystals are solubilized, and the absorbance is read to determine cell viability.
-
NCI-60 Human Tumor Cell Lines Screen: This screen evaluates the anticancer activity of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[2] The assay assesses cell growth inhibition or cell killing.
-
Cell Proliferation Assay (e.g., using CCK-8): Similar to the MTT assay, this method uses a water-soluble tetrazolium salt to quantify the number of viable cells.[4]
Antifungal and Antibacterial Assays
-
Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates and inoculated with the test microorganism. The MIC is the lowest concentration that inhibits visible growth.[7][8]
In Vivo Anticonvulsant Evaluation
-
Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the ability of the test compound to prevent the tonic extensor phase of the seizure is measured.[9]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that protect against absence seizures. Pentylenetetrazole, a GABA antagonist, is administered subcutaneously to induce seizures, and the ability of the test compound to prevent or delay the onset of seizures is evaluated.[9]
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for rational drug design and development.
Anticancer Mechanisms
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives act as cis-restricted combretastatin analogues, inhibiting tubulin polymerization.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Active compounds have been shown to induce apoptosis through various mechanisms, including mitochondrial depolarization, generation of reactive oxygen species (ROS), activation of caspases (e.g., caspase-3), and cleavage of PARP.[4][10]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key signaling proteins like CDK4 and CDK6, which are crucial for cell cycle progression.[3]
Caption: Inhibition of CDK4/6 by indolyl 1,2,4-triazole derivatives blocks cell cycle progression.
Anticonvulsant Mechanisms
-
GABAergic Modulation: The anticonvulsant activity of some 1,2,4-triazoles is associated with their ability to bind to GABA-A receptors and increase the levels of the inhibitory neurotransmitter GABA in the brain.[9]
Caption: 1,2,4-triazole derivatives can enhance GABA-A receptor activity, leading to neuronal inhibition.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel 1,2,4-triazole derivatives is outlined below.
Caption: General workflow for the discovery and development of 1,2,4-triazole-based therapeutic agents.
Conclusion
The 1,2,4-triazole nucleus is a versatile scaffold that has led to the development of compounds with a wide range of biological activities, including potent anticancer, antifungal, antibacterial, and anticonvulsant effects. The in vitro data presented in this guide, derived from various research efforts, highlights the potential of this chemical class. The correlation of in vitro potency with in vivo efficacy, as demonstrated in anticonvulsant studies, underscores the therapeutic promise of these derivatives. Further investigation into the mechanisms of action and structure-activity relationships will continue to drive the development of novel and effective 1,2,4-triazole-based therapeutics.
References
- 1. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of the Structure-Activity Relationship of Fluorinated versus Non-Fluorinated 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated versus non-fluorinated 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the insights needed to guide the rational design of next-generation 1,2,4-triazole-based therapeutics.
Introduction
The 1,2,4-triazole nucleus is a privileged heterocyclic motif found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms into the 1,2,4-triazole scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. This comparative analysis delves into the SAR of fluorinated and non-fluorinated 1,2,4-triazoles, with a focus on their antifungal and anticancer activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro biological activities of representative fluorinated and non-fluorinated 1,2,4-triazole derivatives against various fungal pathogens and cancer cell lines. The data clearly illustrates the general trend of enhanced potency upon fluorination.
Antifungal Activity: Minimum Inhibitory Concentration (MIC)
The primary mechanism of action for most 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi. Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death.
| Compound ID | R Group (Non-Fluorinated) | MIC (µg/mL) vs. C. albicans | Compound ID | R Group (Fluorinated) | MIC (µg/mL) vs. C. albicans | Reference |
| 1a | Phenyl | >64 | 1b | 4-Fluorophenyl | 16 | |
| 2a | Benzyl | 32 | 2b | 4-Fluorobenzyl | 8 | |
| 3a | - | - | Fluconazole | 2,4-Difluorophenyl | 0.25-1.0 | [1] |
Note: The presented MIC values are illustrative and can vary based on the specific fungal strain and testing conditions.
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)
1,2,4-triazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
| Compound ID | Substituent (Non-Fluorinated) | IC50 (µM) vs. MCF-7 | Compound ID | Substituent (Fluorinated) | IC50 (µM) vs. MCF-7 | Reference |
| 4a | Phenyl | 25.3 | 4b | 4-Fluorophenyl | 9.8 | [2] |
| 5a | - | - | Hybrid 37 | Fluorinated | 1.62–20.84 | [2] |
| 6a | CH3 at 5-position of triazole | Less Active | 6b | CF3 at 5-position of triazole | More Active | [2] |
Note: MCF-7 is a human breast cancer cell line. IC50 values are indicative of the concentration of a compound that is required for 50% inhibition of in vitro cellular growth.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Synthesis of 1,2,4-Triazole Derivatives (General Procedure)
The synthesis of 1,2,4-triazole derivatives often involves a multi-step process. A common route to substituted 4-amino-1,2,4-triazoles is outlined below.
Step 1: Synthesis of Potassium Dithiocarbazinate. To a solution of potassium hydroxide in ethanol, carbon disulfide is added dropwise at a low temperature, followed by the addition of hydrazine hydrate. The resulting precipitate is filtered, washed, and dried.
Step 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol. The potassium dithiocarbazinate is refluxed with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Step 3: Synthesis of Schiff Bases. The 4-amino-1,2,4-triazole derivative is then reacted with various substituted aldehydes (including fluorinated aldehydes) in an appropriate solvent (e.g., ethanol with a catalytic amount of acetic acid) under reflux to yield the final Schiff base derivatives.[1]
Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) to confirm their structures.[3]
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (both fluorinated and non-fluorinated triazoles). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the SAR of 1,2,4-triazoles.
Caption: Antifungal mechanism of 1,2,4-triazoles via inhibition of the ergosterol biosynthesis pathway.
Caption: Anticancer mechanism of 1,2,4-triazoles via inhibition of tubulin polymerization.
Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The comparative analysis presented in this guide underscores the significant potential of fluorine substitution in enhancing the biological activity of 1,2,4-triazole derivatives. The provided quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the structure-activity relationships of fluorinated and non-fluorinated 1,2,4-triazoles is crucial for the rational design of more potent, selective, and metabolically stable therapeutic agents. Further exploration of this chemical space, guided by the principles outlined herein, holds promise for the development of novel treatments for a range of diseases, from fungal infections to cancer.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic compounds and general hazardous laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure safety and compliance with hazardous waste regulations.
Step 1: Waste Identification and Segregation
Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound . It is critical to segregate this waste from non-halogenated organic waste streams, as the disposal methods and costs for these categories differ significantly.[1][2]
-
Do not mix with non-halogenated organic solvents like hexane or acetone.[1]
-
Do not mix with acidic or basic waste streams.[3]
Step 2: Preparing Waste Containers
Properly preparing and labeling waste containers is essential for safe storage and disposal.
-
Select an Appropriate Container:
-
For solid waste, use a clearly labeled, sealable container. A plastic pail lined with a clear plastic bag is a suitable option.[6]
-
For solutions of the compound, use a designated "Halogenated Organic Waste" container, which should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.[7]
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3][7]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations.[7]
-
If the waste is a solution, list all constituents and their approximate percentages.[3][8]
-
Include the name of the principal investigator, laboratory location, and the date of accumulation.
-
Step 3: Disposal of Different Forms of Waste
The specific disposal procedure will vary depending on the form of the waste.
A. Unused or Expired Solid Compound:
-
Place the original container with the unused compound into a larger, sealable container or a designated solid waste drum for hazardous chemicals.
-
Ensure the hazardous waste label on the outer container is fully completed.
B. Solutions Containing the Compound:
-
Carefully pour the solution into the designated "Halogenated Organic Waste" container.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
Securely close the container lid after each addition. Hazardous waste containers must remain closed except when actively adding waste.[1][4][5]
C. Contaminated Labware and Materials:
-
Empty Containers:
-
If the original container is empty, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[4][6]
-
The first rinseate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.[4] Subsequent rinseates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[4]
-
-
Contaminated Solids (Gloves, Weighing Boats, Paper Towels):
-
Place all contaminated solid materials into a designated, sealed container for solid hazardous waste.
-
This container should be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminants.
-
Step 4: Storage and Collection
-
Store the prepared hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[1][4]
-
Arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department once the container is full or according to your facility's schedule.[4]
Quantitative Disposal Guidelines
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (SAA) | 55 gallons of hazardous waste | [1] |
| Maximum Accumulation (Acutely Toxic) | 1 quart of acute hazardous waste | [1] |
| Halogen Content for Segregation | > 2% for "halogen containing solvents" | [10] |
| pH Range for Aqueous Waste (if applicable) | Between 5.5 and 9.5 | [8] |
Experimental Protocols Referenced
The disposal procedures outlined above are derived from standard protocols for handling hazardous laboratory chemicals, as detailed in the safety guidelines of various research institutions and safety authorities. The core experimental protocol is the Triple Rinse Method for decontaminating empty chemical containers:
-
Objective: To render an "empty" chemical container non-hazardous.
-
Procedure: a. Add a small amount of a suitable solvent (one that can readily dissolve the chemical residue) to the container, approximately 10% of the container's volume. b. Securely cap the container and swirl or shake to rinse all interior surfaces. c. Decant the rinseate into the appropriate hazardous waste container (in this case, "Halogenated Organic Waste"). d. Repeat steps a-c two more times for a total of three rinses.[4][6]
-
Outcome: A decontaminated container that can be recycled or disposed of as non-hazardous waste after the label is defaced.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Essential Safety Protocols for Handling 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
For Immediate Implementation by Laboratory Personnel
This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound. The following recommendations are based on safety data sheets for structurally similar triazole compounds and are intended to provide a robust framework for safe laboratory operations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The required PPE for handling this compound is summarized in the table below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1] | Protects against splashes and dust particles that could cause eye irritation.[2] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required.[1][2] Double-gloving is advisable.[1] | Prevents skin contact, which may cause irritation.[2] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[1][2] Long-sleeved clothing and closed-toe shoes are mandatory.[1][2] For larger quantities, consider additional protective clothing like disposable gowns.[1] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors, dust, or aerosols.[1][2] If working outside a fume hood or if dust is generated, a NIOSH-approved respirator should be used.[2] | Prevents inhalation, which may cause respiratory tract irritation.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for both personal safety and environmental protection.
Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Safety showers and eyewash stations must be readily accessible.[1]
-
Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3][4] Seek medical attention if you feel unwell.[4]
Spill and Disposal Plan:
-
Spill Containment: Evacuate non-essential personnel. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[2] Follow all federal, state, and local regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
